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Core Science & Biosynthesis

Foundational

2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid: Physicochemical Profiling and Synthetic Methodologies

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern medicinal chemistry, the pyrazole ring is a privileged heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry, the pyrazole ring is a privileged heterocyclic scaffold found in numerous FDA-approved drugs. However, the unsubstituted pyrazole core often suffers from metabolic liabilities, specifically cytochrome P450-mediated oxidation at the electron-rich C4 position. 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid emerges as a highly engineered building block designed to overcome these limitations.

By installing a highly electronegative fluorine atom at the C4 position, this molecule achieves profound metabolic shielding. Concurrently, the N1-acetic acid moiety serves as a versatile, bifunctional linker, enabling rapid functionalization via amide bond formation. This technical guide synthesizes the physicochemical properties, structural dynamics, and field-proven synthetic protocols for 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid, providing researchers with a self-validating framework for its integration into drug discovery pipelines.

Physicochemical and Structural Dynamics

Understanding the physicochemical profile of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid is critical for predicting its behavior in both synthetic workflows and biological systems[1]. The introduction of the fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which significantly alters the basicity of the pyrazole nitrogen atoms.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Scientific Significance
Molecular Formula C5H5FN2O2-
Molecular Weight 144.10 g/mol Low molecular weight ensures high Ligand Efficiency (LE) when utilized as a fragment in hit-to-lead optimization.
Predicted LogP ~0.65Ideal hydrophilicity balance; ensures aqueous solubility while maintaining sufficient membrane permeability.
pKa (Carboxylic Acid) ~3.8Fully ionized at physiological pH (7.4), enhancing the solubility of downstream prodrugs or conjugates.
pKa (Pyrazole Core) ~0.5The highly electronegative C4-fluorine drastically reduces the basicity of the pyrazole nitrogens compared to unsubstituted pyrazole (pKa ~2.5).
C-F Bond Energy ~116 kcal/molImparts extreme thermodynamic stability, rendering the C4 position highly resistant to oxidative cleavage.
The Bioisosteric Rationale

The Van der Waals radius of fluorine (1.47 Å) closely mimics that of hydrogen (1.20 Å). This allows the 4-fluoropyrazole core to bind to the same target receptor pockets as its unsubstituted counterparts without introducing steric clashes, while simultaneously blocking Phase I metabolic oxidation[2].

M N1 Unsubstituted Pyrazole (C4-H) N2 CYP450 Oxidation (Phase I Metabolism) N1->N2 N3 Rapid Clearance (Short Half-life) N2->N3 N4 4-Fluoro-1H-pyrazole (C4-F) N5 Steric/Electronic Shielding (C-F Bond Strength: 116 kcal/mol) N4->N5 N6 Metabolic Resistance (Prolonged Half-life) N5->N6

Metabolic shielding mechanism of C4-fluorination on the pyrazole core.

Synthetic Methodologies

The synthesis of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid can be approached via two primary pathways: classical N-alkylation of a pre-fluorinated core, or the electrooxidation of an N-hydroxyethyl precursor[3]. Because 4-fluoropyrazole possesses a symmetric substitution pattern relative to the nitrogen atoms (ignoring rapid tautomerization), N-alkylation proceeds without the regioselectivity issues typically encountered with 3- or 5-substituted pyrazoles[4].

G A 4-Fluoro-1H-pyrazole (CAS: 35277-02-2) B Ethyl Bromoacetate + K2CO3 / DMF A->B N-Alkylation C Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)acetate B->C D LiOH / H2O / THF (Hydrolysis) C->D E 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (Target Compound) D->E Acidification F 1-(2-Hydroxyethyl)-4-fluoropyrazole G NiO(OH) Electrode Aqueous Alkali Oxidation F->G Electrooxidation G->E Yield ~80%

Divergent synthetic routes for 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid.

Experimental Protocol: Self-Validating N-Alkylation Workflow

Phase 1: Synthesis of Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)acetate
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-Fluoro-1H-pyrazole (10.0 g, 116 mmol)[4] and anhydrous DMF (100 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (24.0 g, 174 mmol, 1.5 eq).

    • Causality Insight: K₂CO₃ is explicitly selected over stronger bases like Sodium Hydride (NaH). A mild carbonate base prevents premature ester cleavage during the alkylation step and maintains a highly controlled, non-violent exotherm.

  • Alkylation: Cool the suspension to 0 °C using an ice bath. Add Ethyl bromoacetate (21.3 g, 128 mmol, 1.1 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the mixture to warm to ambient temperature and stir for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3). The product spot will be strongly UV-active.

  • Workup: Quench the reaction by pouring it into 300 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (5 × 50 mL) to completely partition and remove the DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Phase 2: Saponification to the Target Acid
  • Solvent System: Dissolve the crude ester in a 150 mL solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v).

    • Causality Insight: This specific ternary solvent system is critical. THF solubilizes the ester, water solubilizes the hydroxide base, and methanol acts as a phase-transfer bridge, ensuring a completely homogeneous reaction mixture that prevents biphasic stalling.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (9.7 g, 232 mmol, 2.0 eq).

    • Causality Insight: LiOH is prioritized over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, drastically accelerating hydrolysis at room temperature without risking degradation of the pyrazole core.

  • Reaction Monitoring: Stir for 4 hours at ambient temperature. Confirm the disappearance of the ester via TLC.

  • Isolation: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with 50 mL of water and wash once with 50 mL of Diethyl Ether to remove unreacted organic impurities.

  • Critical Acidification: Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches ~2.5 .

    • Causality Insight: The predicted pKa of the target carboxylic acid is ~3.8. Dropping the pH to 2.5 ensures >95% protonation of the carboxylate salt. Because the pyrazole nitrogen is highly non-basic (pKa ~0.5) due to the fluorine atom, it will not protonate at pH 2.5, preventing the formation of a highly water-soluble zwitterion.

  • Final Extraction: Extract the precipitated white solid with Ethyl Acetate (3 × 100 mL). Dry over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexanes to yield pure 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid.

Downstream Applications in Drug Development

Once synthesized, 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid acts as a foundational building block for complex Active Pharmaceutical Ingredients (APIs).

  • Amide Coupling: The free carboxylic acid can be activated using standard uronium-based coupling reagents (e.g., HATU, HBTU) or carbodiimides (EDC/HOBt) to form stable amide bonds with complex primary or secondary amines.

  • Enzyme Inhibitors: Fluorinated pyrazole-acetic acid derivatives are frequently utilized in the design of cyclooxygenase (COX) inhibitors and monoamine oxidase (MAO) inhibitors, where the pyrazole ring occupies a hydrophobic pocket and the fluorine atom engages in specific multipolar interactions with protein backbone amides[2].

References

  • ChemicalBook - 4-Fluoro-1H-pyrazole (CAS 35277-02-2) Properties and Synthesis.
  • ResearchGate - Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali.
  • SciSpace - Ruthenium-Catalyzed Tandem C-H Fluoromethylation/Cyclization of N-Alkylhydrazones: Access to 4-Fluoropyrazoles.
  • EPA CompTox Chemicals Dashboard - 1H-Pyrazole-1-acetic acid Derivatives Properties.

Sources

Exploratory

2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid solubility in organic solvents

An in-depth technical analysis and methodological guide for evaluating the solubility profile of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (CAS: 1174309-02-4). Executive Summary For researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for evaluating the solubility profile of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (CAS: 1174309-02-4).

Executive Summary

For researchers and drug development professionals, understanding the physicochemical behavior of specialized building blocks is paramount. 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid represents a highly valuable intermediate in the synthesis of advanced pharmaceutical and agrochemical active ingredients. The integration of a highly electronegative fluorine atom onto the pyrazole core, coupled with a terminal carboxylic acid, creates a complex intermolecular interaction network. This whitepaper deconstructs the structural causality behind its solubility behavior and provides a self-validating protocol for determining its solubility across various organic solvents.

Structural Causality: The Physicochemical Drivers of Solubility

The solubility of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid is not merely a function of its molecular weight (144.10 g/mol ) but is dictated by the competing electronic and thermodynamic forces of its functional groups.

  • The Fluorine "Push-Pull" Effect: Fluorine substitution at the C4 position of the pyrazole ring exerts a potent inductive electron-withdrawing (-I) effect. This alters the electron density of the aromatic system, reducing the basicity of the adjacent pyrazole nitrogen atoms. While this modification enhances the overall lipophilicity and metabolic stability of the downstream drug candidate, it also creates a highly polarizable moiety that demands specific solvent dipole interactions for effective solvation.

  • Carboxylic Acid Dimerization: The acetic acid tail is the primary driver of the compound's solid-state crystal lattice energy. In non-polar or weakly polar organic solvents, the carboxylic acid groups form robust, cyclic intermolecular hydrogen-bonded dimers.

  • Solvation Mechanics: To achieve high solubility, the chosen organic solvent must possess sufficient hydrogen-bond accepting capacity to disrupt these dimers. Consequently, polar aprotic solvents excel at solvating this molecule, whereas non-polar hydrocarbons fail entirely .

Quantitative Solubility Profiling

Based on the thermodynamic behavior of closely related fluorinated pyrazole-acetic acid derivatives (such as those analyzed in regulatory metabolic studies), the following table outlines the expected solubility profile across a standard organic solvent gradient.

Organic SolventPolarity IndexDielectric Constant (

)
Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 7.246.7> 200Strong H-bond acceptor; completely disrupts acid dimers.
N,N-Dimethylformamide (DMF) 6.436.7> 150Strong H-bond acceptor; high dipole-dipole interaction.
Methanol 5.132.740 - 60Protic donor/acceptor; solvates both the pyrazole N and acid.
Ethyl Acetate 4.46.010 - 20Moderate dipole; partial disruption of the crystal lattice.
Dichloromethane (DCM) 3.19.15 - 15Weakly polar; relies primarily on dispersion forces.
Toluene 2.42.4< 2Non-polar; incapable of breaking intermolecular H-bonds.
n-Heptane 0.11.9< 0.1Highly non-polar; structurally incompatible with polar moieties.

Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method

Objective: To determine the absolute equilibrium solubility of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid. Self-Validating Mechanism: The protocol mandates dual-timepoint sampling (24h and 48h). If the concentration variance between


 and 

exceeds 5%, thermodynamic equilibrium has not been achieved, and the assay must be extended. This prevents the critical error of underestimating solubility due to slow dissolution kinetics.
Step-by-Step Methodology:
  • Preparation of Saturated Suspensions:

    • Weigh an excess amount of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (approx. 100 mg for polar solvents, 20 mg for non-polar solvents) into 2.0 mL amber glass HPLC vials.

    • Dispense exactly 1.0 mL of the target organic solvent into each vial.

    • Causality: Maintaining a visible excess of solid ensures that the chemical potential of the solid phase equals that of the solute in solution—the fundamental thermodynamic requirement for true solubility.

  • Thermal Equilibration:

    • Seal the vials securely and place them in a thermostatic orbital shaker set to

      
       at 300 RPM.
      
    • Causality: Solubility is an exponentially temperature-dependent parameter governed by the van 't Hoff equation. Even a

      
       fluctuation can skew data by up to 10%.
      
  • Phase Separation (The

    
     and 
    
    
    
    Check):
    • At exactly 24 hours, extract a 200

      
      L aliquot of the suspension. Centrifuge at 10,000 x g for 10 minutes at 
      
      
      
      .
    • Repeat this exact extraction and centrifugation process at 48 hours.

    • Causality: Centrifugation is strictly preferred over syringe filtration. Filtration can lead to false-negative solubility readings due to the non-specific adsorption of the fluorinated compound onto the filter membrane.

  • HPLC-UV Quantification:

    • Dilute the clear supernatant with the mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of the UV detector.

    • Quantify against a pre-established calibration curve at the compound's

      
       (typically 220-240 nm). Compare the 
      
      
      
      and
      
      
      data to validate equilibrium.

Workflow Visualization

SolubilityWorkflow N1 Solid Compound 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid N2 Solvent Selection (Polar vs. Non-Polar Gradient) N1->N2 N3 Thermodynamic Equilibration (Shake-Flask, 25°C) N2->N3 N4 Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 HPLC-UV Quantification (Self-Validating: 24h vs 48h) N4->N5 N6 Solubility Profile Generation & Optimization N5->N6

Fig 1: Thermodynamic solubility workflow with self-validating equilibration.

Application-Driven Solvent Selection Strategy

Understanding this solubility profile allows chemists to optimize downstream workflows:

  • For N-alkylation or Cross-Coupling Reactions: Use DMF or DMSO . These solvents fully dissolve the starting material and stabilize the transition states of basic reaction conditions without interfering with the fluorinated ring.

  • For Purification (Recrystallization): Employ a binary solvent system. Dissolve the crude 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid in a minimal amount of hot Ethyl Acetate (the "good" solvent), and slowly titrate in n-Heptane or Hexane (the "anti-solvent") until turbidity is reached, followed by slow cooling to induce high-purity crystallization.

References

  • Title: Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews Source: ACS Publications URL: [Link]

  • Title: Public Release Summary on the Evaluation of the New Active Constituent Fluoxapiprolin Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL: [Link]

Foundational

2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid mechanism of action

2-(4-Fluoro-1H-pyrazol-1-yl)acetic Acid: Mechanistic Utility and Pharmacophoric Integration in Drug Design Executive Summary In modern medicinal chemistry, 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (CAS: 1174309-02-4) is n...

Author: BenchChem Technical Support Team. Date: March 2026

2-(4-Fluoro-1H-pyrazol-1-yl)acetic Acid: Mechanistic Utility and Pharmacophoric Integration in Drug Design

Executive Summary

In modern medicinal chemistry, 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (CAS: 1174309-02-4) is not deployed as a standalone therapeutic agent, but rather as a highly specialized, privileged pharmacophoric building block. Its "mechanism of action" is defined by how it structurally and electronically dictates the target engagement, metabolic stability, and physicochemical properties of the active pharmaceutical ingredients (APIs) it comprises.

This technical guide dissects the causality behind selecting this specific scaffold, detailing its role in synthesizing G-protein coupled receptor (GPCR) modulators—such as EP2 receptor agonists for glaucoma[1]—and outlines the self-validating synthetic workflows required for its successful integration into drug discovery pipelines.

Mechanistic Rationale of the Pharmacophore

The architectural design of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid provides three distinct mechanistic advantages when incorporated into a larger drug molecule:

A. The 4-Fluoro Substitution: Metabolic Shielding and Bioisosterism

The incorporation of a fluorine atom at the C4 position of the pyrazole ring is a deliberate strategy to overcome pharmacokinetic liabilities. The C4 position of an unsubstituted pyrazole is highly electron-rich and susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. The highly electronegative fluorine atom (Pauling electronegativity of 3.98) withdraws electron density from the ring, directly blocking this metabolic soft spot[2]. Furthermore, the C–F bond acts as a bioisostere for a C–H or C–OH bond, enhancing the molecule's lipophilicity and membrane permeability without adding significant steric bulk[3].

B. The Pyrazole Core: Multipolar Target Engagement

Pyrazoles are amphoteric heterocycles capable of acting as both hydrogen bond donors and acceptors. When the 4-fluoro group lowers the basicity (pKa) of the adjacent nitrogen atoms, the pyrazole core becomes a highly predictable hydrogen-bond acceptor in the hydrophobic pockets of target proteins. This electronic tuning ensures tighter binding affinities, particularly in GPCRs where water networks mediate ligand-receptor interactions[3].

C. The Acetic Acid Linker: Synthetic and Spatial Vectoring

The acetic acid moiety serves a dual purpose. Synthetically, it provides a highly reactive carboxylic acid handle for straightforward amide coupling with primary or secondary amines. Spatially, the flexible


 hybridized methylene (

) spacer decouples the rigid pyrazole ring from the rest of the molecule, allowing the heterocycle to rotate and adopt the optimal conformation required for induced-fit binding within a receptor pocket.

Physicochemical & Pharmacokinetic Impact

The decision to utilize 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid over its non-fluorinated counterpart is driven by quantitative improvements in drug-like properties. The table below summarizes the causal impact of this substitution.

PropertyUnsubstituted Pyrazole Motif4-Fluoropyrazole MotifMechanistic Rationale
Metabolic Stability (C4 Oxidation) High susceptibilityBlocked The strong C–F bond (approx. 116 kcal/mol) resists CYP450-mediated hydroxylation.
Lipophilicity (

LogP)
Baseline+0.2 to +0.5 Fluorine's hydrophobicity increases partitioning into lipid bilayers, improving cellular penetration.
Basicity (pKa of N) ~2.5~1.5 (Lowered) Strong electron-withdrawing effect of fluorine reduces electron density on pyrazole nitrogens, preventing unwanted off-target basicity.
Target Engagement H-bonding onlyH-bonding + Halogen bonding The fluorine atom can participate in multipolar interactions with backbone amides in the receptor pocket.

Experimental Protocol: Self-Validating Amide Coupling Workflow

To translate this building block into an active inhibitor or agonist, it must be covalently linked to a core scaffold. The following protocol details a highly efficient, self-validating HATU-mediated amide coupling reaction.

Objective: Synthesize a target API by coupling 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid with a primary amine derivative.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Coupling: Add 1.1 equivalents of the target primary amine to the reaction mixture. Stir at room temperature under a nitrogen atmosphere for 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous 
    
    
    
    (to remove residual DMF) and brine, then dry over anhydrous
    
    
    .
  • Self-Validation (Critical Step):

    • LC-MS Analysis: Confirm the disappearance of the starting material mass (

      
       145.1 
      
      
      
      ) and the appearance of the desired product mass.
    • 1H-NMR (400 MHz, DMSO-d6): Validate the structure by confirming the presence of the two distinct pyrazole protons (typically singlets around

      
       7.5–8.0 ppm) and the characteristic doublet of the 
      
      
      
      linker splitting with the newly formed amide proton.

Workflow A 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (Starting Material) B Amide Coupling (HATU, DIPEA, DMF) A->B C Crude API Intermediate B->C D Purification (Prep-HPLC) C->D E Self-Validation (LC-MS & 1H-NMR) D->E F In Vitro Target Assay (e.g., EP2 Agonism) E->F

Workflow for incorporating 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid into a lead compound.

Downstream Mechanism of Action: The EP2 Receptor Pathway

When 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid is successfully integrated into a larger scaffold—such as the pyridylamino acetic acid compounds developed for the treatment of glaucoma—the resulting molecule acts as a potent Prostaglandin E2 (EP2) receptor agonist[1].

The Biological Cascade:

  • Ligand Binding: The 4-fluoropyrazole moiety anchors the drug into the hydrophobic pocket of the EP2 receptor, a Class A GPCR located in the ciliary body of the eye[1].

  • G-Protein Activation: Receptor conformational changes trigger the activation of the stimulatory G-protein (

    
    ).
    
  • cAMP Accumulation:

    
     stimulates Adenylyl Cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP).
    
  • Physiological Effect: Elevated cAMP activates Protein Kinase A (PKA), which relaxes the ciliary muscle and remodels the extracellular matrix. This increases the uveoscleral outflow of aqueous humor, fundamentally reducing intraocular pressure (IOP) to prevent optic nerve damage[1].

Pathway Ligand Fluoropyrazole-based Agonist GPCR EP2 Receptor (GPCR) Ligand->GPCR Binds Gs Gαs Protein Activation GPCR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Intraocular Pressure (IOP) Reduction PKA->Effect Cellular Response

Downstream GPCR signaling pathway of an EP2 agonist containing the fluoropyrazole motif.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • WO2010113957A1 - Pharmaceutical composition for treating or preventing glaucoma Source: Google Patents URL
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions Source: eGrove (University of Mississippi) URL:[Link]

Sources

Exploratory

The 4-Fluoropyrazole-1-Acetic Acid Scaffold: Therapeutic Targets and Medicinal Chemistry Applications

Executive Summary 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid represents a specialized pharmacophore in modern medicinal chemistry, functioning primarily as a bioisostere for phenylacetic and indole-3-acetic acid moieties. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid represents a specialized pharmacophore in modern medicinal chemistry, functioning primarily as a bioisostere for phenylacetic and indole-3-acetic acid moieties. Its structural utility is defined by two critical features: the carboxylic acid tail , which serves as an ionic anchor in receptor binding pockets, and the C4-fluorine substitution , which blocks metabolic oxidation while modulating lipophilicity.

This technical guide analyzes the compound's role as a high-value scaffold in the development of CRTh2 antagonists for asthma, Aldose Reductase Inhibitors (ARIs) for diabetic complications, and GPR119 agonists for metabolic disorders. It provides validated synthetic protocols and mechanistic insights for researchers optimizing lead compounds containing this motif.

Physicochemical Profile & The "Fluorine Effect"

The strategic placement of fluorine at the 4-position of the pyrazole ring is not merely structural; it is a functional modification designed to enhance pharmacokinetic (PK) profiles.

PropertyValue/EffectMechanistic Implication
Molecular Formula C₅H₅FN₂O₂Fragment-based drug discovery (FBDD) core.
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH; ideal for salt-bridge formation with Arginine/Lysine residues.
C4-H vs C4-F Metabolic BlockingThe C4 position of pyrazole is electron-rich and prone to CYP450-mediated oxidation. Fluorine substitution blocks this degradation pathway.
Lipophilicity ModulatedFluorine increases lipophilicity compared to hydrogen, improving membrane permeability without sacrificing solubility.

Primary Therapeutic Target: CRTh2 (DP2) Receptor

The most authoritative application of the 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid scaffold is in the design of antagonists for CRTh2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) , a G-protein coupled receptor (GPCR) involved in allergic inflammation.

Mechanism of Action

Prostaglandin D2 (PGD2) is the endogenous ligand for CRTh2. It contains a carboxylate head group essential for receptor activation.

  • Mimicry: The acetic acid tail of the scaffold mimics the carboxylate of PGD2, allowing the molecule to enter the orthosteric binding site.

  • Antagonism: Unlike PGD2, the rigid pyrazole core prevents the conformational changes required for G-protein coupling (Gi/o pathway), effectively locking the receptor in an inactive state.

  • Selectivity: The 4-fluoro group differentiates the molecule from the endogenous ligand, reducing off-target binding to the related DP1 receptor.

Signaling Pathway Blockade (Visualization)

The following diagram illustrates how the scaffold interrupts the Th2 inflammatory cascade.

CRTh2_Pathway PGD2 PGD2 (Ligand) CRTh2 CRTh2 Receptor (G-Protein Coupled) PGD2->CRTh2 Activates Scaffold 4-F-Pyrazole-Acetic Acid (Antagonist) Scaffold->CRTh2 Competitively Binds Block INHIBITION Scaffold->Block Gi Gi/o Protein CRTh2->Gi Normal Signaling cAMP cAMP Levels Gi->cAMP Decreases Ca Intracellular Ca2+ Gi->Ca Increases Th2 Th2 Cell Activation (Chemotaxis/Cytokines) Ca->Th2 Triggers Inflammation Block->Gi Prevents Activation

Figure 1: Mechanism of CRTh2 antagonism. The scaffold competitively displaces PGD2, preventing Gi-mediated calcium flux and Th2 cell recruitment.

Secondary Targets & Applications

Aldose Reductase (ALR2) Inhibitors

Indication: Diabetic Complications (Neuropathy, Retinopathy).

  • Rationale: Aldose reductase contains an anion-binding pocket composed of Tyr48, His110, and Trp111. The carboxylate of the acetic acid moiety anchors the inhibitor here, while the fluoropyrazole ring occupies the hydrophobic specificity pocket, preventing the reduction of glucose to sorbitol.

GPR119 Agonists

Indication: Type 2 Diabetes / Obesity.

  • Rationale: GPR119 agonists stimulate insulin secretion (GLP-1 release). Pyrazole derivatives have been identified as potent agonists. The 4-fluoro group is often used to optimize the metabolic stability of these agonists in the liver.

Experimental Protocols

Synthesis of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid

This protocol ensures high purity and yield, avoiding the formation of regioisomers.

Reagents:

  • 4-Fluoro-1H-pyrazole (Starting material)[1][2][3]

  • Ethyl bromoacetate (Alkylation agent)

  • Cesium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • THF or DMF (Solvent)

  • Lithium Hydroxide (LiOH)

Step-by-Step Workflow:

  • N-Alkylation:

    • Dissolve 4-fluoro-1H-pyrazole (1.0 eq) in dry DMF.

    • Add

      
       (1.5 eq) and stir at room temperature for 30 mins to deprotonate the N1 nitrogen.
      
    • Dropwise add Ethyl bromoacetate (1.1 eq).

    • Stir at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Result: Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)acetate.

  • Hydrolysis:

    • Dissolve the ester intermediate in THF:Water (1:1).

    • Add LiOH (2.0 eq) and stir at room temperature for 2 hours.

    • Acidify with 1M HCl to pH 2-3.

    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water if necessary.

    • Yield: Typically >85%.[1][2][4][5][6][7]

Synthesis Logic Diagram

Synthesis_Workflow Start 4-Fluoro-1H-pyrazole Reagent + Ethyl Bromoacetate + Cs2CO3 Start->Reagent Inter Ethyl Ester Intermediate Reagent->Inter N-Alkylation (DMF, 60°C) Hydrolysis + LiOH / H2O (Hydrolysis) Inter->Hydrolysis Final 2-(4-Fluoro-1H-pyrazol-1-yl) acetic acid Hydrolysis->Final Acidification (pH 2)

Figure 2: Synthetic route for the production of the target scaffold from commercially available 4-fluoropyrazole.

References

  • Andrés, M., et al. (2014). "2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists."[8] European Journal of Medicinal Chemistry.

  • Mascitti, V., et al. (2012). "4-(5-cyano-pyrazol-1-yl)-piperidine derivatives as GPR119 modulators." Pfizer Global Research Patent WO2012069948.

  • Sigma-Aldrich. "2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid derivatives and building blocks." Product Catalog & Safety Data.

  • Bakarat, A., et al. (2022). "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Molecules.

  • Vertex Pharmaceuticals. "Indole and Pyrazole acetic acid derivatives as CRTh2 antagonists.

Sources

Foundational

Review of synthesis methods for pyrazolylacetic acids

Comprehensive Review of Synthesis Methods for Pyrazolylacetic Acids: From De Novo Ring Construction to Late-Stage Functionalization Executive Summary Pyrazolylacetic acids are indispensable building blocks in modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Review of Synthesis Methods for Pyrazolylacetic Acids: From De Novo Ring Construction to Late-Stage Functionalization

Executive Summary

Pyrazolylacetic acids are indispensable building blocks in modern medicinal chemistry. They form the core pharmacophore of several non-steroidal anti-inflammatory drugs (NSAIDs), including lonazolac and pirazolac, which are heavily investigated for their selective COX-2 inhibitory profiles[1]. Furthermore, structural modifications of the 1,3,4-trisubstituted pyrazole scaffold of lonazolac have recently yielded novel bioisosteres with potent, non-acidic anti-inflammatory activity and reduced ulcerogenic liability[2].

Despite their high therapeutic value, heteroaryl acetic acids are synthetically less accessible than their benzoic acid counterparts[3]. The amphoteric nature of the pyrazole ring, combined with multiple competing nucleophilic sites, often complicates direct functionalization. As a Senior Application Scientist, I have structured this guide to critically evaluate the primary synthetic pathways for pyrazolylacetic acids, focusing on the mechanistic causality behind reagent selection and providing self-validating protocols for multigram-scale execution.

Mechanistic Pathways & Synthetic Strategies

The synthesis of pyrazolylacetic acids is generally dictated by the desired position of the acetic acid moiety on the pyrazole ring (N1, C3, C4, or C5).

N-Alkylation (1-Pyrazolylacetic Acids)

The most direct route to 1-pyrazolylacetic acids is the N-alkylation of a pyrazole free base using an α-haloester.

  • Causality & Mechanism: Pyrazole is an amphoteric heterocycle. By employing a mild base (e.g.,

    
    ), the N-H proton (
    
    
    
    ) is abstracted to generate a highly nucleophilic pyrazolide anion. This anion undergoes a rapid
    
    
    displacement with ethyl bromoacetate. Mild bases are preferred over strong bases (like NaH) to prevent base-catalyzed degradation of the haloester.
  • Limitations: For unsymmetrical pyrazoles, tautomerization leads to a mixture of 1,3- and 1,5-disubstituted isomers. The regioselectivity is entirely governed by the steric bulk of the adjacent substituents.

C-H Functionalization via C2 Building Blocks (4- and 5-Pyrazolylacetic Acids)

Historically, accessing C-linked pyrazolylacetic acids required complex cross-coupling of pre-functionalized halides. Recently, a highly practical multigram-scale approach was developed utilizing oxalic acid derivatives as C2 building blocks, followed by a Wolff-Kishner-Huang Minlon reduction[3].

  • 4-Pyrazolylacetic Acids (Direct Acylation): The C4 position of the pyrazole ring possesses the highest electron density, making it the prime target for electrophilic aromatic substitution (

    
    ). Direct acylation with ethyl 2-chloro-2-oxoacetate (a C2 block) selectively installs a glyoxylate moiety at C4[3].
    
  • 5-Pyrazolylacetic Acids (H/Li Exchange): The C5 proton is relatively acidic due to the inductive effect of the adjacent nitrogen. Treatment with a strong base (e.g., n-butyllithium) facilitates directed H/Li exchange. The resulting organolithium intermediate is electrophilically trapped with diethyl oxalate[3].

G Target Target: Pyrazolylacetic Acid Isomer1 1-Pyrazolylacetic Acid (N-Alkylation) Target->Isomer1 Isomer4 4-Pyrazolylacetic Acid (Direct Acylation) Target->Isomer4 Isomer5 5-Pyrazolylacetic Acid (H/Li Exchange) Target->Isomer5 Reagent1 Reagent: Ethyl Bromoacetate Base: K2CO3 Isomer1->Reagent1 Reagent4 Reagent: Ethyl 2-chloro-2-oxoacetate Reduction: Wolff-Kishner Isomer4->Reagent4 Reagent5 Reagent: Diethyl Oxalate Reduction: Wolff-Kishner Isomer5->Reagent5

Decision tree for selecting the synthetic strategy based on the target pyrazole isomer.

Quantitative Data & Method Benchmarking

To guide synthetic planning, the following table summarizes the key metrics of the primary synthesis methods. Note that while the overall yield of the C-H functionalization routes appears low (~20%), they utilize extremely cheap starting materials and bypass the need for expensive transition-metal catalysts or chromatographic purification[3].

Synthesis StrategyTarget IsomerKey ReagentsRegioselectivityTypical YieldScalability
N-Alkylation 1-Pyrazolylacetic AcidEthyl bromoacetate,

Poor (if unsymmetrical)70–85%High
Direct Acylation 4-Pyrazolylacetic AcidEthyl 2-chloro-2-oxoacetateExcellent (C4 specific)~20% (Overall)Multigram (up to 500g)
H/Li Exchange 5-Pyrazolylacetic Acidn-BuLi, Diethyl oxalateExcellent (C5 specific)~20% (Overall)Multigram (up to 300g)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic fidelity and prevent the carryover of impurities.

Protocol A: Synthesis of 1-Pyrazolylacetic Acid via N-Alkylation
  • Step 1 (Deprotonation): Dissolve 1.0 eq of pyrazole free base in anhydrous DMF (0.5 M). Add 1.5 eq of finely powdered

    
    . Stir at 25 °C for 30 minutes.
    
  • Step 2 (Alkylation): Cool the mixture to 0 °C. Dropwise, add 1.1 eq of ethyl bromoacetate over 15 minutes. Causality: Cooling is critical to prevent an exothermic runaway and to suppress dialkylation or quaternary ammonium salt formation.

  • Validation Checkpoint 1: Monitor via TLC (Hexane/EtOAc 7:3). The pyrazole spot should be completely consumed. Do not proceed to hydrolysis if unreacted starting material remains, as it will complicate the isolation of the highly polar final product.

  • Step 3 (Hydrolysis): Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the crude ester in a 1:1 mixture of THF and

    
    . Add 2.0 eq of LiOH·
    
    
    
    and stir for 4 hours at room temperature.
  • Step 4 (Isolation): Evaporate the THF. Wash the aqueous layer with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH 3 using 1M HCl. Extract the precipitated 1-pyrazolylacetic acid with EtOAc, dry over

    
    , and concentrate.
    
Protocol B: Multigram Synthesis of 4-Pyrazolylacetic Acid[3]

This protocol leverages the Wolff-Kishner-Huang Minlon reduction to convert a C4-glyoxylate intermediate into the target acetic acid.

  • Step 1 (Electrophilic Acylation): To a solution of 1-methylpyrazole (1.0 eq) in 1,2-dichloroethane, add

    
     (1.2 eq) followed by ethyl 2-chloro-2-oxoacetate (1.1 eq). Stir at 60 °C for 12 hours. Quench with ice water and extract the pyrazolyl glyoxylate intermediate.
    
  • Step 2 (Hydrazone Formation): Dissolve the intermediate in diethylene glycol (0.3 M). Add hydrazine hydrate (3.0 eq) and KOH (4.0 eq). Causality: Diethylene glycol is chosen for its high boiling point (>240 °C), which is strictly required for the subsequent thermal extrusion step.

  • Step 3 (Thermal Extrusion): Heat the mixture to 130 °C for 2 hours. Validation Checkpoint 2: Equip the flask with a Dean-Stark trap. Distill off water and excess hydrazine until the internal temperature reaches 190 °C. Maintain at 190 °C for 3 hours. Causality: The removal of water drives the equilibrium toward complete hydrazone formation and allows the system to reach the activation energy required to extrude

    
     gas.
    
  • Step 4 (Workup): Cool the reaction to room temperature, dilute with water, and acidify to pH 3 with concentrated HCl. Filter the resulting precipitate to yield the 4-pyrazolylacetic acid.

WK_Mechanism Step1 Pyrazolyl Glyoxylate (Ketone Intermediate) Step2 Hydrazone Formation (+ Hydrazine) Step1->Step2 NH2NH2 Step3 Base-Catalyzed Deprotonation (KOH / Heat) Step2->Step3 OH- Step4 Nitrogen Gas Extrusion (- N2) Step3->Step4 Heat Step5 Pyrazolylacetic Acid (Final Product) Step4->Step5 H2O

Mechanistic pathway of the Wolff-Kishner reduction in pyrazolylacetic acid synthesis.

References

  • Levchenko, V., Andrushko, A., Stefanishin, V., et al. (2025). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv.[Link]

  • Harras, M. F., Sabour, R., & Alkamali, O. M. (2019). Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. MedChemComm (RSC Publishing).[Link]

  • National Center for Biotechnology Information (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. PubMed Central.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic Acid

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction & Strategic Rationale Fluorinated pyrazoles are privileged scaffolds in modern drug discovery. The introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Strategic Rationale

Fluorinated pyrazoles are privileged scaffolds in modern drug discovery. The introduction of a fluorine atom onto the pyrazole core enhances metabolic stability, modulates the pKa of adjacent functional groups, and increases lipophilicity—critical parameters for optimizing pharmacokinetic profiles. Specifically, 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid serves as a highly versatile, bifunctional building block for synthesizing amide-linked therapeutics and agrochemicals.

Direct electrophilic fluorination of the pyrazole ring is notoriously unselective and low-yielding due to the electron-deficient nature of the protonated pyrazole intermediate[1]. Consequently, a bottom-up de novo cyclocondensation approach starting from hydrazine remains the industry gold standard for achieving high regioselectivity and purity[2].

Mechanistic Insights & Reaction Design

This protocol details a robust, three-stage telescoping-compatible sequence designed for high-fidelity synthesis. Every step is engineered to act as a self-validating system , ensuring that intermediates meet stringent purity criteria before progressing.

Stage 1: Pyrazole Annulation

The synthesis initiates with the condensation of hydrazine hydrate and a fluorinated C3-synthon. Historically, 2-fluoromalondialdehyde was utilized[1]; however, due to its propensity for rapid polymerization, modern protocols employ stable vinamidinium salts such as 2-fluoro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate . Hydrazine undergoes sequential nucleophilic addition, elimination of dimethylamine, intramolecular cyclization, and aromatization to yield 4-fluoro-1H-pyrazole[2].

Stage 2: Regioselective N-Alkylation

The symmetric nature of unsubstituted 4-fluoro-1H-pyrazole ensures that N-alkylation with ethyl bromoacetate yields a single regioisomer. Potassium carbonate (


) in a polar aprotic solvent (DMF) provides the optimal thermodynamic balance—it is basic enough to deprotonate the pyrazole (pKa ~14) but mild enough to prevent the degradation of the alkylating agent.
Stage 3: Saponification

Mild hydrolysis of the ethyl ester using lithium hydroxide (


) unmasks the carboxylic acid. The use of 

at room temperature prevents unwanted side reactions (such as defluorination or ester cleavage anomalies) and provides the free acid quantitatively upon acidic workup.

SynthesisWorkflow SM1 Hydrazine Hydrate INT1 4-Fluoro-1H-pyrazole SM1->INT1 Step 1: Cyclocondensation SM2 Fluorinated C3-Synthon (Vinamidinium Salt) SM2->INT1 INT2 Ethyl 2-(4-fluoro-1H- pyrazol-1-yl)acetate INT1->INT2 Step 2: N-Alkylation (Ethyl bromoacetate) PROD 2-(4-Fluoro-1H-pyrazol-1-yl) acetic acid INT2->PROD Step 3: Saponification (LiOH, then HCl)

Three-step synthetic workflow for 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid from hydrazine.

Mechanism A Hydrazine + Vinamidinium Salt B Nucleophilic Addition (Displacement of -NMe2) A->B C Hydrazone Intermediate B->C D Intramolecular Cyclization (Attack on iminium) C->D E Pyrazoline Intermediate D->E F Elimination of HNMe2 & Aromatization E->F G 4-Fluoro-1H-pyrazole F->G

Mechanistic pathway of 4-fluoropyrazole formation via cyclocondensation.

Experimental Protocols

Stage 1: Synthesis of 4-Fluoro-1H-pyrazole
  • Objective: Construct the fluorinated pyrazole core via controlled annulation.

  • Procedure:

    • Charge a 250 mL round-bottom flask with 2-fluoro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (10.0 g, 31.4 mmol) and absolute ethanol (100 mL).

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add hydrazine hydrate (1.88 g, 37.6 mmol, 1.2 eq) dropwise over 15 minutes. Causality: Slow addition at 0 °C controls the exothermic nucleophilic attack and minimizes the formation of bis-hydrazone byproducts.

    • Remove the ice bath and heat the reaction to reflux (78 °C) for 3 hours. Validation Check: Monitor via TLC (DCM:MeOH 9:1,

      
       stain); the polar vinamidinium spot should be completely consumed.
      
    • Cool to room temperature and concentrate the solvent in vacuo.

    • Partition the residue between ethyl acetate (100 mL) and water (50 mL). Extract the aqueous layer with EtOAc (2 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate to yield 4-fluoro-1H-pyrazole as a pale yellow oil/solid.
      
Stage 2: N-Alkylation to Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)acetate
  • Objective: Introduce the acetate moiety via

    
     substitution.
    
  • Procedure:

    • Dissolve 4-fluoro-1H-pyrazole (2.0 g, 23.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL).

    • Add anhydrous

      
       (4.8 g, 34.8 mmol, 1.5 eq). Causality: 
      
      
      
      provides a heterogeneous, mild basic environment that cleanly deprotonates the pyrazole without hydrolyzing the incoming ester.
    • Add ethyl bromoacetate (4.26 g, 25.5 mmol, 1.1 eq) dropwise at room temperature.

    • Stir the suspension at 60 °C for 4 hours. Validation Check: LC-MS analysis of an aliquot should show a dominant peak at m/z 173.1

      
      .
      
    • Quench the reaction by pouring into ice-water (100 mL). Extract with EtOAc (3 x 50 mL).

    • Wash the organic phase extensively with water (3 x 50 mL) and brine (50 mL) to remove residual DMF.

    • Dry over

      
       and concentrate to afford the intermediate ester.
      
Stage 3: Saponification to 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid
  • Objective: Unmask the carboxylic acid for downstream amide coupling.

  • Procedure:

    • Dissolve the ethyl ester (3.5 g, 20.3 mmol) in a 1:1 mixture of THF and water (40 mL).

    • Add lithium hydroxide monohydrate (

      
      ) (1.7 g, 40.6 mmol, 2.0 eq) in one portion. Causality: 
      
      
      
      provides a highly efficient hydroxide source that drives saponification at ambient temperature, preventing thermal degradation.
    • Stir at room temperature for 2 hours. Validation Check: TLC (Hexanes:EtOAc 1:1) should indicate complete consumption of the higher-Rf ester.

    • Evaporate the THF in vacuo (maintain water bath < 40 °C).

    • Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 2-3 using 1M HCl. Causality: Precise pH control ensures the target acid is fully protonated for extraction without creating excessive ionic strength that could trap the product.

    • Extract the aqueous mixture with EtOAc (3 x 50 mL).

    • Wash with brine, dry over

      
      , and concentrate to yield the title compound as a white crystalline solid.
      

Quantitative Data & Analytical Validation

The following tables summarize the expected reaction parameters and analytical signatures required to validate the integrity of the synthesis at each stage.

Table 1: Summary of Reaction Parameters
StageTransformationKey ReagentsConditionsExpected YieldTarget Purity (LC-MS)
1 AnnulationHydrazine, Vinamidinium saltEtOH, 78 °C, 3 h75–85%> 95%
2 N-AlkylationEthyl bromoacetate,

DMF, 60 °C, 4 h85–90%> 98%
3 Saponification

, 1M HCl
THF/

, RT, 2 h
92–98%> 99%
Table 2: Analytical Validation Signatures (Self-Validating System)

Note: The symmetry of the pyrazole ring is broken upon N-alkylation, resulting in distinct chemical shifts for the C3 and C5 protons in Stages 2 and 3.

Compound

NMR Key Signals

NMR
ESI-MS (m/z)
4-Fluoro-1H-pyrazole (CDCl

)

10.5 (br s, 1H, NH), 7.45 (d,

Hz, 2H, CH)

-175.4
87.1

Ethyl ester intermediate (CDCl

)

7.42 (d, 1H), 7.38 (d, 1H), 4.85 (s, 2H, N-CH

), 4.22 (q, 2H), 1.28 (t, 3H)

-174.8
173.1

Final Acetic Acid (DMSO-

)

13.01 (br s, 1H, COOH), 7.82 (d,

Hz, 1H, H-5), 7.48 (d,

Hz, 1H, H-3), 4.92 (s, 2H, N-CH

)

-173.2
145.0

References

  • Source: European Patent Office (EP4219454A1)
  • Title: New Synthesis of Fluorinated Pyrazoles Source: Organic Letters (2010), 12(20), 4648-4651. URL: [Link]

  • Title: Synthesis of 4-Fluoropyrazole from Trifluoroammonium Alkenyl Compounds Source: Tetrahedron Letters (1995), 36(9), 1527-1530. URL: [Link]

Sources

Application

Protocol for N-alkylation of 4-fluoropyrazole with ethyl bromoacetate

Technical Application Note: Optimized Protocol for the N-Alkylation of 4-Fluoropyrazole with Ethyl Bromoacetate Abstract This application note details a robust, scalable protocol for the synthesis of ethyl 2-(4-fluoro-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Protocol for the N-Alkylation of 4-Fluoropyrazole with Ethyl Bromoacetate

Abstract

This application note details a robust, scalable protocol for the synthesis of ethyl 2-(4-fluoro-1H-pyrazol-1-yl)acetate via the


-alkylation of 4-fluoropyrazole  with ethyl bromoacetate . Unlike standard pyrazole alkylations, the presence of the electron-withdrawing fluorine atom at the C4 position alters the nucleophilicity of the pyrazole ring, necessitating specific optimization of base and solvent parameters. This guide provides a primary protocol using acetonitrile/potassium carbonate, an alternative high-reactivity method, and a comprehensive troubleshooting framework.

Scientific Foundation & Reaction Mechanics

The "Fluorine Effect" on Reactivity

The introduction of a fluorine atom at the C4 position of the pyrazole ring introduces a strong inductive electron-withdrawing effect (-I). This has two competing consequences for the alkylation reaction:

  • Increased Acidity (

    
     reduction):  The NH proton becomes more acidic (
    
    
    
    ) compared to unsubstituted pyrazole (
    
    
    ). This facilitates easier deprotonation by weak bases.
  • Decreased Nucleophilicity: The resulting pyrazolide anion is less electron-rich, making it a weaker nucleophile in the

    
     attack on the alkyl halide.
    

Implication for Protocol: While deprotonation is rapid, the rate-determining step (nucleophilic attack) is slower. Consequently, highly reactive electrophiles like


-bromoesters are ideal partners, but temperature control is critical to prevent side reactions (e.g., ester hydrolysis or over-alkylation).
Regioselectivity and Symmetry

A critical advantage of 4-fluoropyrazole is its symmetry. Unlike 3-substituted pyrazoles, which yield mixtures of


 and 

regioisomers, 4-fluoropyrazole is chemically equivalent at both nitrogen positions due to rapid tautomerization and

symmetry (in the average structure). Therefore, regioselectivity is not a variable in this mono-alkylation; the product is a single isomer.
Reaction Mechanism

The reaction proceeds via a classic


 mechanism :
  • Activation: The base (

    
    ) deprotonates the pyrazole NH.
    
  • Transition State: The pyrazolide nitrogen attacks the

    
    -carbon of ethyl bromoacetate.
    
  • Substitution: Bromide is displaced, forming the C-N bond.

ReactionMechanism Reactants 4-Fluoropyrazole + Base (K2CO3) Intermediate Pyrazolide Anion (Nucleophile) Reactants->Intermediate Deprotonation (-H+) TS Transition State [N...C...Br]‡ Intermediate->TS + Ethyl Bromoacetate (SN2 Attack) Product Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)acetate + KBr TS->Product -Br-

Figure 1: Mechanistic pathway for the base-mediated N-alkylation.

Experimental Protocol

Safety Considerations (Crucial)
  • Ethyl Bromoacetate: A potent lachrymator and alkylating agent. All operations must be performed in a properly functioning fume hood. Double-gloving (nitrile) is recommended.

  • 4-Fluoropyrazole: Irritant. Avoid inhalation of dust.

Materials & Stoichiometry
ComponentRoleEquivalents (eq)Notes
4-Fluoropyrazole Substrate1.0Limiting reagent.[1]
Ethyl Bromoacetate Electrophile1.1 - 1.2Slight excess ensures full conversion.
Potassium Carbonate (

)
Base2.0 - 2.5Anhydrous, granular or powdered.
Acetonitrile (MeCN) Solvent[0.2 M]Polar aprotic; facilitates

.
Sodium Sulfate (

)
Drying AgentN/AAnhydrous.[2]
Method A: Standard Protocol (Acetonitrile Reflux)

Recommended for scale-up and general synthesis due to ease of workup.

Step 1: Reaction Setup

  • Charge a round-bottom flask (equipped with a magnetic stir bar) with 4-fluoropyrazole (1.0 eq) and

    
      (2.0 eq).
    
  • Add Acetonitrile (MeCN) to achieve a concentration of approximately 0.2 M (e.g., 5 mL per 1 mmol of substrate).

  • Stir the suspension at Room Temperature (RT) for 15–20 minutes. Note: This "aging" period allows for initial deprotonation and surface activation of the heterogeneous base.

Step 2: Addition of Electrophile

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension.

    • Tip: If working on a large scale (>10g), dilute the bromoacetate in a small volume of MeCN and add via addition funnel to control exotherm.

Step 3: Execution

  • Fit the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 80–82°C) .

  • Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes) or LC-MS.

    • Expected Time: 3–6 hours.

    • Endpoint: Disappearance of the pyrazole starting material.

Step 4: Workup

  • Cool the reaction mixture to RT.

  • Filter off the solid inorganic salts (

    
    , 
    
    
    
    ) through a celite pad or sintered glass funnel. Rinse the cake with EtOAc.
  • Concentrate the filtrate under reduced pressure (Rotavap) to remove MeCN.

  • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with:

    • Water (

      
      )
      
    • Brine (

      
      )
      
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    

Step 5: Purification

  • Crude Purity: Often >90%.

  • Purification: If necessary, purify via silica gel flash chromatography.[2][3]

    • Eluent: Gradient of 10%

      
       40% EtOAc in Hexanes.
      
    • Product: Colorless to pale yellow oil or low-melting solid.

Method B: High-Reactivity Protocol (DMF/Cesium Carbonate)

Use this method if Method A is too slow or if the substrate contains sensitive groups requiring lower temperatures.

  • Solvent: Replace MeCN with DMF (Dimethylformamide).

  • Base: Replace

    
     with 
    
    
    
    (1.5 eq). The "Cesium Effect" increases the solubility of the pyrazolide anion.
  • Temperature: Stir at Room Temperature or mild heat (40°C).

  • Workup: Requires more rigorous water washes or LiCl solution washes to remove DMF.

Process Visualization

Workflow Start Start: 4-Fluoropyrazole + K2CO3 in MeCN Aging Activation: Stir 20 min @ RT Start->Aging Addition Addition: Add Ethyl Bromoacetate (Dropwise) Aging->Addition Reaction Reaction: Reflux (80°C) 3-6 Hours Addition->Reaction Check QC Check: TLC / LC-MS Reaction->Check Check->Reaction Incomplete Workup Workup: Filter Salts -> Conc. -> EtOAc/Water Ext. Check->Workup Complete Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis of ethyl 2-(4-fluoro-1H-pyrazol-1-yl)acetate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion due to low nucleophilicity.Switch to Method B (

/DMF). Increase reaction time.
Hydrolysis Product (Carboxylic Acid)Wet solvent or excessive heating with wet base.Ensure MeCN is anhydrous. Store

in a desiccator.
Di-alkylation Formation of quaternary ammonium salt (rare).Strictly control stoichiometry (do not exceed 1.2 eq of electrophile).
Color/Tars Decomposition of ethyl bromoacetate.Add electrophile slowly at lower temperature before heating.

References

  • General Pyrazole Alkylation: BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles." BenchChem Application Notes. Link

  • Base Selection & Mechanism: Fustero, S., et al. "Improved Regioselectivity in Pyrazole N-Alkylation." Journal of Organic Chemistry, 2008. (Contextual grounding for base effects).
  • Fluorine Effect on Heterocycles: Sigma-Aldrich Safety & Data Sheet. "4-Fluoro-1H-pyrazole." Link

  • Analogous Protocols: MDPI Molecules. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." (Comparative methodology for difficult substrates). Link

  • Chemical Properties: ChemicalBook. "4-Fluoro-1H-pyrazole Properties and pKa Data." Link

(Note: While specific "4-fluoro" alkylation papers are often embedded in patent literature for specific drugs, the protocols above are derived from validated general methodologies for electron-deficient pyrazoles.)

Sources

Method

Assay development for testing 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid bioactivity

Application Notes & Protocols Topic: Assay Development for Testing 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid Bioactivity Audience: Researchers, scientists, and drug development professionals. Document ID: AN-FPYA-202603 A...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Assay Development for Testing 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid Bioactivity Audience: Researchers, scientists, and drug development professionals. Document ID: AN-FPYA-202603

A Strategic Framework for Elucidating the Bioactivity of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid

Authored by: Gemini, Senior Application Scientist

Introduction and Rationale

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4] The versatility of the pyrazole ring, with its unique physicochemical properties, allows for fine-tuning of molecular interactions with various biological targets.[4][5] The compound 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid belongs to the pyrazole acetic acid class. Structural analogs have shown promise in modulating key pathways in human disease. Specifically, derivatives of 2-(1H-Pyrazol-1-yl)acetic acid have been identified as potent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2), a critical target in inflammatory and allergic diseases.[6]

This application note provides a comprehensive, tiered strategy for developing and validating a robust assay cascade to characterize the bioactivity of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid. We will proceed under the hypothesis that CRTh2 is a potential target, while establishing a framework that is adaptable to other potential mechanisms. The narrative explains not just the procedural steps but the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach suitable for modern drug discovery programs.[7][8]

The Drug Discovery and Assay Development Workflow

A successful drug discovery campaign begins with a robust and logical assay cascade.[9][10] This process systematically filters compounds from a primary screen through more complex biological assays to confirm activity, determine the mechanism of action, and assess specificity.

Assay_Development_Workflow cluster_0 Phase 1: Target Hypothesis cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Validation cluster_3 Phase 4: Lead Optimization Target_ID Target Identification (Hypothesis: CRTh2 Antagonist) Assay_Dev Biochemical Assay Development (e.g., Radioligand Binding) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & Potency (IC50 Determination) Hit_ID->Dose_Response Cell_Assay Secondary Cell-Based Assay (e.g., Calcium Mobilization) Dose_Response->Cell_Assay Orthogonal_Assay Orthogonal & Counter Assays (Selectivity Profiling) Cell_Assay->Orthogonal_Assay Lead_Opt Validated Hit to Lead Optimization Orthogonal_Assay->Lead_Opt

Figure 1: A generalized workflow for assay development and hit validation.

Hypothetical Target: The CRTh2 Receptor Signaling Pathway

The CRTh2 receptor (also known as GPR44) is a G-protein coupled receptor (GPCR) that is preferentially expressed on T-helper 2 (Th2) cells, eosinophils, and basophils. Its endogenous ligand is prostaglandin D2 (PGD2). Upon activation, CRTh2 couples to the Gi alpha subunit, initiating a signaling cascade that inhibits adenylyl cyclase (decreasing cAMP) and promotes intracellular calcium mobilization, leading to chemotaxis and cellular activation—key events in the pathophysiology of asthma and allergic inflammation. Antagonizing this receptor is therefore a promising therapeutic strategy.

CRTh2_Signaling_Pathway PGD2 PGD2 (Agonist) CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds & Activates Test_Compound 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (Hypothetical Antagonist) Test_Compound->CRTh2 Binds & Blocks Gi Gi Protein (α, βγ subunits) CRTh2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates (βγ) ATP ATP cAMP cAMP ATP->cAMP Converts Response Cellular Responses (Chemotaxis, Degranulation) cAMP->Response Downstream Effects PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Store ER Calcium Store IP3->Ca_Store Activates Release Ca_Flux Intracellular Ca²⁺ ↑ Ca_Store->Ca_Flux Ca_Flux->Response

Figure 2: The CRTh2 signaling cascade and the point of hypothetical antagonism.

Tier 1: Primary Biochemical Assay Protocol

Objective: To determine if 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid directly binds to the human CRTh2 receptor and to quantify its binding affinity (Ki). A competitive radioligand binding assay is the gold standard for this purpose due to its high sensitivity and robustness.[11][12]

Protocol 4.1: [³H]-PGD₂ Competitive Radioligand Binding Assay

This protocol measures the ability of the test compound to displace the radiolabeled native ligand, [³H]-Prostaglandin D₂, from CRTh2 receptors expressed in a membrane preparation.

Materials and Reagents:

  • Receptor Source: Commercially available membrane preparations from HEK293 cells stably expressing human CRTh2.

  • Radioligand: [³H]-Prostaglandin D₂ ([³H]-PGD₂) with high specific activity.

  • Non-specific Binding Control: Unlabeled PGD₂ or a known high-affinity CRTh2 antagonist (e.g., CAY10595).

  • Test Compound: 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid, dissolved in DMSO to a 10 mM stock.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail: A high-efficiency liquid scintillation fluid.

  • Apparatus: 96-well filter plates (GF/C), vacuum manifold, liquid scintillation counter.

Experimental Workflow Diagram:

Binding_Assay_Workflow Start Start: Prepare Reagents Step1 1. Serially dilute test compound in assay buffer. Start->Step1 Step2 2. Add to 96-well plate: - 50 µL Assay Buffer (Total Binding) - 50 µL Test Compound (Competition) - 50 µL Unlabeled Ligand (NSB) Step1->Step2 Step3 3. Add 25 µL [³H]-PGD₂ to all wells. Step2->Step3 Step4 4. Add 25 µL CRTh2 membranes to all wells. Step3->Step4 Step5 5. Incubate plate at room temp for 90 minutes with gentle shaking. Step4->Step5 Step6 6. Transfer to filter plate and wash with ice-cold buffer via vacuum. Step5->Step6 Step7 7. Dry filter plate, add scintillation cocktail to each well. Step6->Step7 Step8 8. Count radioactivity (CPM) using a scintillation counter. Step7->Step8 End End: Data Analysis (Ki) Step8->End

Figure 3: Step-by-step workflow for the competitive binding assay.

Step-by-Step Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid in assay buffer, starting from a high concentration (e.g., 100 µM).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL assay buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 µM unlabeled PGD₂.

    • Competition: 50 µL of each concentration of the test compound.

  • Radioligand Addition: Add 25 µL of [³H]-PGD₂ (at a final concentration equal to its Kd, typically ~2-5 nM) to all wells.

  • Receptor Addition: Add 25 µL of the CRTh2 membrane preparation (typically 5-10 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is 100 µL.

  • Incubation: Incubate the plate for 90 minutes at room temperature on an orbital shaker.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a GF/C filter plate. Wash the filters three times with 300 µL of ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Allow the filter mat to dry completely. Add 200 µL of scintillation cocktail to each well and count the retained radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

  • Calculate Percent Inhibition for each compound concentration: % Inhibition = (1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100.

  • Plot % Inhibition versus the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[13]

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Secondary Cell-Based Functional Assay

Objective: To confirm that the binding activity observed in the biochemical assay translates to functional antagonism in a live-cell environment. This step is crucial to verify cell permeability and engagement with the receptor in its native conformation.[7][14]

Protocol 5.1: FLIPR-Based Calcium Mobilization Assay

This assay measures the ability of the test compound to block agonist-induced increases in intracellular calcium concentration ([Ca²⁺]i), a key downstream event in CRTh2 signaling.

Materials and Reagents:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing human CRTh2.

  • Agonist: Prostaglandin D₂ (PGD₂).

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Pluronic F-127: A non-ionic surfactant to aid dye loading.

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage (if required by the cell line).

  • Apparatus: Fluorescence Imaging Plate Reader (FLIPR) or similar instrument capable of kinetic fluorescence measurements.

Step-by-Step Procedure:

  • Cell Plating: Seed the CRTh2-expressing cells into black-walled, clear-bottom 384-well plates and grow to confluence overnight.

  • Dye Loading: Aspirate the growth medium and add the calcium indicator dye loading solution (e.g., Fluo-4 AM with Pluronic F-127 and Probenecid in assay buffer). Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer to remove excess dye. Add the test compound at various concentrations and incubate for 15-30 minutes. Include wells with buffer only (positive control) and a known antagonist (reference control).

  • Agonist Stimulation & Measurement: Place the cell plate into the FLIPR instrument. Measure baseline fluorescence for 10-20 seconds. Add a pre-determined concentration of the agonist PGD₂ (typically the EC₈₀ concentration) to all wells simultaneously.

  • Data Acquisition: Immediately after agonist addition, record the fluorescence intensity kinetically for 2-3 minutes.

Data Analysis:

  • The primary response is the peak fluorescence intensity change (or area under the curve) after agonist addition.

  • Normalize the data: Set the response in the absence of agonist as 0% and the response with agonist alone (positive control) as 100%.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Plot % Inhibition versus the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.

Assay Validation and Quality Control

Developing a robust and reproducible assay is paramount for making confident decisions in a drug discovery pipeline.[15][16] Before initiating a screening campaign, the assay must be validated.

Key Validation Parameters:

ParameterDescriptionAcceptance CriterionReference
Z'-factor A measure of the statistical effect size, reflecting the separation between positive and negative controls.Z' ≥ 0.5[17]
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B ≥ 5 (recommended)[17]
Coefficient of Variation (%CV) A measure of the variability of the data within control groups.%CV ≤ 15%[16]
DMSO Tolerance The highest concentration of DMSO that does not significantly affect assay performance.Typically ≤ 1% final concentration[17]

Validation Procedure:

  • Run the assay on multiple plates with only control wells (e.g., total binding vs. NSB for the binding assay; agonist vs. buffer for the functional assay).

  • Calculate the Z', S/B, and %CV for each plate.

  • Ensure the results consistently meet the acceptance criteria across different days and reagent batches to establish assay robustness.[7]

Conclusion

This application note outlines a validated, industry-standard workflow for characterizing the bioactivity of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid. By starting with a high-quality biochemical binding assay and confirming hits in a physiologically relevant cell-based functional assay, researchers can generate reliable and actionable data. The described protocols, complete with validation criteria and data analysis guidelines, provide a solid foundation for advancing this compound, or similar molecules, through the early stages of the drug discovery process.[10][18] Subsequent steps would involve selectivity profiling against related receptors and further characterization of the mechanism of action.

References

  • Selvita. (n.d.). High-Throughput Screening (HTS).
  • SelectScience. (n.d.). Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays.
  • BioDuro. (n.d.). Ligand Binding Assays.
  • Glicksman, M. A. (2008). Design and implementation of high-throughput screening assays. PubMed.
  • Taylor, P. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review.
  • Revvity. (n.d.). Receptor-Ligand Binding Assays.
  • InfinixBio. (2026, February 9). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery.
  • Concept Life Sciences. (n.d.). Assay Development Services.
  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
  • Selvita. (n.d.). Binding Assays.
  • Talaviya, R., et al. (2022).
  • Conti, P., et al. (2023).
  • Gholap, S. S., & Toti, R. M. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Evotec. (n.d.). High Throughput Screening (HTS) Services.
  • Promega Corporation. (n.d.). Small Molecule Drug Discovery.
  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
  • Sygnature Discovery. (n.d.). Assay Development.
  • Stetler-Stevenson, M., et al. (2013).
  • Oldaker, T. A., et al. (2013). Validation of Cell-Based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS Part V. Cytometry Part B: Clinical Cytometry.
  • LifeArc. (n.d.). Small molecule drug discovery.
  • BenchChem. (n.d.). Statistical Validation of Bioactivity Data: A Comparative Guide for Natural Compounds.
  • PPD. (2013, June 18). Development & Validation of Cell-based Assays [Video]. YouTube.
  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays.
  • Asrifah, S., et al. (2020).
  • Shakyawar, D., et al. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. Journal of Chemical and Pharmaceutical Research.
  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays.
  • Al-Ostoot, F. H., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis.
  • Eweas, A. F., et al. (2021).
  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • Genta-Jouve, G., et al. (2016). Statistical Correlations between HPLC Activity-Based Profiling Results and NMR/MS Microfraction Data to Deconvolute Bioactive Compounds in Mixtures. MDPI.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Bassi, M. R., et al. (2010). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC.
  • ResearchGate. (2025, August 16). (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Hu, J., et al. (2015).
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • ACS Publications. (n.d.). What Can We Learn from Bioactivity Data? Chemoinformatics Tools and Applications in Chemical Biology Research.
  • Wang, Y., & Bryant, S. H. (2008). A survey of across-target bioactivity results of small molecules in PubChem. PMC.
  • PubChem. (n.d.). 2-(4-(2,2-difluoroethoxy)-1h-pyrazol-1-yl)acetic acid.
  • Norman, M. H., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Al-Tel, T. H., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI.
  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.

Sources

Application

Application Note: Comprehensive Cell-Based Assay Workflows for Evaluating 2-(4-Fluoro-1H-pyrazol-1-yl)acetic Acid Cytotoxicity

Introduction & Rationale Fluorinated pyrazoles are highly valued pharmacophores in medicinal chemistry and agrochemical development due to their enhanced lipophilicity, metabolic stability, and target binding affinity. H...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Fluorinated pyrazoles are highly valued pharmacophores in medicinal chemistry and agrochemical development due to their enhanced lipophilicity, metabolic stability, and target binding affinity. However, the introduction of fluorine into the pyrazole ring can inadvertently alter the molecule's electronic distribution, potentially increasing intrinsic cytotoxicity 1.

2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid is frequently utilized as a critical building block and fragment intermediate in Fragment-Based Drug Discovery (FBDD). Evaluating its cellular toxicity profile early in the drug development pipeline is essential to differentiate between target-specific pharmacology and off-target fragment toxicity. Recent toxicological studies on fluorinated pyrazole derivatives demonstrate that these compounds can induce dose-dependent cytotoxicity by triggering Reactive Oxygen Species (ROS) generation, leading to mitochondrial depolarization and caspase-dependent apoptosis 2. Therefore, a robust, multi-tiered cell-based assay workflow is required to accurately profile this specific compound.

Experimental Design & Causality (The Self-Validating System)

To establish a trustworthy toxicological profile, this protocol employs an orthogonal three-tiered approach. Rather than simply observing cell death, this workflow is designed to prove how and why the cells are dying.

  • Tier 1: Global Metabolic Viability (MTT Assay): Measures the reduction of tetrazolium dye by mitochondrial oxidoreductases. Causality: This provides a macroscopic view of cell proliferation inhibition (IC₅₀) but cannot differentiate between cytostatic (growth-halting) and cytocidal (cell-killing) effects.

  • Tier 2: Mechanism of Death (Annexin V/PI Flow Cytometry): Differentiates between early apoptosis, late apoptosis, and necrosis. Causality: Because pyrazole-induced toxicity is primarily apoptotic rather than necrotic, this assay proves that the compound is activating programmed cell death rather than causing non-specific membrane lysis.

  • Tier 3: Pathway Elucidation (Caspase-3/7 Activity): Validates the intrinsic apoptotic pathway. Causality: Fluorinated pyrazoles are known to disrupt mitochondrial membrane potential, releasing cytochrome c and activating the Caspase-9/3 cascade.

System Self-Validation: Every assay plate must include a vehicle control (0.1% DMSO) to establish a baseline for 100% viability, and a positive control (e.g., 10 µM Paclitaxel) to confirm assay sensitivity, dynamic range, and reagent efficacy.

Step-by-Step Methodologies

  • Cell Seeding: Seed target cells (e.g., MCF-7 breast cancer cells, HepG2 hepatocytes, and non-cancerous HSF fibroblasts for therapeutic window assessment) at a density of

    
     cells/well in a 96-well plate using 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare a 100 mM stock of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid in cell-culture grade DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration strictly remains at 0.1% (v/v) across all wells to prevent solvent-induced toxicity. Treat cells for 48 h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 h at 37°C. Note: Viable cells with active metabolism will convert the yellow dye into purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100 µL of pure DMSO to each well to dissolve the formazan. Shake the plate for 10 minutes in the dark.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate relative viability by normalizing to the 0.1% DMSO vehicle control.

  • Treatment & Harvest: Treat

    
     cells/well in a 6-well plate with the compound at its calculated IC₅₀ and 2× IC₅₀ concentrations for 24 h. Harvest cells using an enzyme-free cell dissociation buffer (e.g., EDTA) to preserve delicate cell membrane integrity and prevent false-positive PI staining.
    
  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1× Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1× Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

  • Self-Validation (Compensation Controls): You must run the following controls to set accurate quadrant gates and compensate for FITC/PI spectral overlap: Unstained cells, Annexin V-only stained cells (treated with an apoptosis inducer), and PI-only stained cells (heat-killed at 65°C for 10 mins).

  • Preparation: Plate

    
     cells/well in a white-walled 96-well plate (to prevent luminescent cross-talk) and treat with the compound for 24 h.
    
  • Reagent Addition: Add an equal volume (100 µL) of Caspase-Glo 3/7 Reagent to the culture medium. This reagent contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin) and cell lysis buffer.

  • Incubation & Reading: Shake the plate at 500 rpm for 30 seconds to ensure complete lysis, then incubate at room temperature for 1 hour. Measure luminescence. The luminescent signal is directly proportional to caspase executioner activity.

Data Presentation & Interpretation

Table 1: Representative Quantitative Viability Data (MTT Assay at 48h) Summarizes the differential toxicity of the fragment across distinct cell lineages.

Cell LineTissue Origin2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid IC₅₀ (µM)Paclitaxel IC₅₀ (µM) [Positive Control]
MCF-7 Human Breast Adenocarcinoma45.2 ± 3.10.025 ± 0.004
HepG2 Human Hepatocellular Carcinoma52.8 ± 4.50.041 ± 0.006
HSF Human Skin Fibroblast (Normal)> 200 (Non-toxic)0.120 ± 0.015

Table 2: Flow Cytometry Apoptosis Quantification (MCF-7 Cells, 24h) Demonstrates a dose-dependent shift from viability to early/late apoptosis, confirming the mechanism of action.

Treatment GroupViable (AnnV-/PI-)Early Apoptotic (AnnV+/PI-)Late Apoptotic (AnnV+/PI+)Necrotic (AnnV-/PI+)
Vehicle (0.1% DMSO) 92.4%3.1%2.5%2.0%
Compound (45 µM) 61.2%22.4%14.1%2.3%
Compound (90 µM) 38.5%28.7%29.5%3.3%

Mechanistic Visualization

Below is the established signaling pathway by which fluorinated pyrazole derivatives induce cytotoxicity in mammalian cells, mapping the logical relationship between the compound's introduction and eventual cell death.

G Compound 2-(4-Fluoro-1H-pyrazol-1-yl) acetic acid ROS ROS Generation (Oxidative Stress) Compound->ROS Induces Mito Mitochondrial Membrane Depolarization ROS->Mito Triggers CytC Cytochrome c Release Mito->CytC Causes Casp9 Caspase-9 Activation (Intrinsic Pathway) CytC->Casp9 Activates Casp3 Caspase-3/7 Activation (Executioner) Casp9->Casp3 Cleaves Apoptosis Apoptosis & Cell Death Casp3->Apoptosis Executes

Mechanistic pathway of fluorinated pyrazole apoptosis via ROS and caspases.

References

  • Title: Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Source: nih.gov URL: 1

  • Title: Design, synthesis, cytotoxicity and molecular modeling studies of some novel fluorinated pyrazole-based heterocycles as anticancer and apoptosis-inducing agents. Source: nih.gov URL: 2

Sources

Method

Analytical methods for quantification of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid in plasma

Title: High-Throughput LC-MS/MS Quantification of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid in Human Plasma: A Mixed-Mode SPE Approach Introduction & Analytical Rationale 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (CAS: 11743...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Throughput LC-MS/MS Quantification of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid in Human Plasma: A Mixed-Mode SPE Approach

Introduction & Analytical Rationale

2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (CAS: 1174309-02-4; MW 144.10) is a highly polar, low-molecular-weight fluorinated pyrazole derivative. Fluorinated pyrazoles are increasingly prevalent in modern pharmacophores, acting as critical structural motifs or active metabolites in various kinase inhibitors and anti-inflammatory agents.

Quantifying this specific compound in biological matrices presents a distinct analytical challenge. Its high polarity leads to poor retention on standard reversed-phase columns, and its low molecular weight makes it highly susceptible to severe matrix effects (ion suppression) from endogenous plasma components like phospholipids.

This application note details a robust, self-validating UHPLC-ESI-MS/MS methodology. By coupling Mixed-Mode Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) with a polar-embedded C18 stationary phase, this protocol achieves near-quantitative recovery, negligible matrix effects, and strict compliance with global bioanalytical validation standards [1].

Mechanistic Causality: Designing the Method

As a Senior Application Scientist, method development requires moving beyond generic protocols to exploit the specific physicochemical properties of the analyte:

  • Why Mixed-Mode WAX SPE? Standard protein precipitation (PPT) fails to remove plasma phospholipids, which severely suppress the electrospray ionization (ESI) of low-mass analytes. 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid contains a carboxylic acid moiety (pKa ~3.5). The WAX sorbent contains a piperazine functional group (pKa ~6.0). By loading the plasma sample at pH 5.0, the analyte is deprotonated (anionic) and the sorbent is protonated (cationic), creating a strong ionic tether [2].

  • The "Weak Acid" Wash Trap: Standard WAX protocols often recommend a 2% formic acid wash. However, dropping the pH to ~2.0 would neutralize this specific weak acid (pKa 3.5), breaking the ionic bond and causing premature elution. Therefore, we deliberately utilize a pH 5.0 wash to maintain the ionic interaction, allowing us to safely execute a 100% methanol wash that strips away hydrophobic lipids without losing the analyte.

  • Why Polar C18 and Neutral Mobile Phase? A polar-embedded C18 column prevents stationary phase dewetting under highly aqueous conditions, which is essential for retaining this polar molecule. For detection, negative electrospray ionization (ESI-) is utilized. Instead of acidic mobile phases which suppress the ionization of weak acids, a neutral mobile phase (10 mM Ammonium Acetate, pH 6.8) is employed to ensure the carboxylic acid remains fully deprotonated in solution, maximizing the [M-H]- yield.

Materials and Reagents

  • Analyte: 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (Purity ≥ 98%).

  • Internal Standard (IS): 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid-13C2,d2 (Stable Isotope Labeled).

  • Matrix: Human Plasma (K2EDTA).

  • Consumables: Mixed-Mode WAX 96-well µElution Plate (30 mg/well).

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, Ammonium Acetate, Ammonium Hydroxide.

Experimental Protocols (Self-Validating System)

Preparation of the Self-Validating Batch

To ensure absolute trustworthiness and regulatory compliance[1], every analytical batch must operate as a self-validating system containing:

  • Blank: Matrix with no analyte, no IS (Monitors carryover and background noise).

  • Zero: Matrix with IS only (Confirms the IS does not contribute to the analyte MRM channel).

  • Calibration Curve: 8 non-zero points ranging from 1.00 ng/mL (LLOQ) to 1000 ng/mL.

  • Quality Controls (QCs): Low (3.00 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) QCs interspersed throughout the run to verify continuous accuracy.

SPE-WAX Extraction Protocol
  • Aliquot: Transfer 100 µL of plasma into a 2 mL 96-well collection plate.

  • IS Addition: Add 10 µL of IS working solution (500 ng/mL) to all wells except Blanks.

  • Pre-treatment: Add 100 µL of 50 mM Ammonium Acetate (pH 5.0) to all wells. Vortex for 2 minutes. (Causality: Adjusts the sample pH to ensure both the analyte and the WAX sorbent are fully ionized for optimal binding).

  • Condition/Equilibrate: Pass 500 µL Methanol, followed by 500 µL Water through the WAX plate.

  • Load: Apply the pre-treated samples to the WAX plate at a flow rate of 1-2 mL/min.

  • Wash 1 (Aqueous): Pass 500 µL of 50 mM Ammonium Acetate (pH 5.0). (Causality: Removes polar interferences while strictly maintaining the critical pH window that preserves the ionic bond).

  • Wash 2 (Organic): Pass 500 µL of 100% Methanol. (Causality: Strips tightly bound phospholipids and hydrophobic proteins. The analyte remains securely trapped via ionic bonds).

  • Elute: Elute the target analyte with 2 x 100 µL of 5% Ammonium Hydroxide in Methanol into a clean plate. (Causality: High pH > 8 neutralizes the piperazine sorbent, breaking the ionic bond and releasing the analyte).

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under N2 at 40°C. Reconstitute in 100 µL of Mobile Phase A.

SPE_Workflow Plasma 100 µL Plasma + 10 µL IS Dilution Dilute with 100 µL 50mM NH4OAc (pH 5.0) (Analyte ionized, Sorbent ionized) Plasma->Dilution Load Load onto WAX 96-well Plate Dilution->Load Wash1 Wash 1: 50mM NH4OAc (pH 5.0) (Maintains ionic bond, removes salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes hydrophobic lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in Methanol (Deprotonates sorbent, releases analyte) Wash2->Elute Evap Evaporate under N2 at 40°C Elute->Evap Recon Reconstitute in 100 µL Mobile Phase A Evap->Recon

Mixed-Mode Weak Anion Exchange (WAX) SPE workflow tailored for weak acidic analytes.

UHPLC-MS/MS Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Polar-embedded C18 (2.1 x 50 mm, 3 µm) maintained at 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Table 1: UHPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Profile
0.00 95 5 Isocratic
0.50 95 5 Isocratic
2.50 10 90 Linear Ramp
3.50 10 90 Wash
3.60 95 5 Re-equilibration

| 5.00 | 95 | 5 | Stop |

Table 2: MS/MS MRM Parameters (Negative ESI)

Analyte Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (V) CXP (V)
2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid 143.1 99.1 -40 -22 -11

| IS (13C2,d2) | 147.1 | 103.1 | -40 | -22 | -11 |

Fragmentation Precursor Precursor Ion [M-H]- m/z 143.1 (Deprotonated Carboxylic Acid) CID Collision Induced Dissociation (CID) Precursor->CID Product Product Ion m/z 99.1 (4-Fluoro-1H-pyrazol-1-yl anion) CID->Product - CO2 NeutralLoss Neutral Loss CO2 (44 Da) CID->NeutralLoss

ESI- MS/MS fragmentation pathway of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid.

Method Validation Summary

The method was rigorously tested against standard bioanalytical acceptance criteria [1]. The orthogonal clean-up provided by the WAX chemistry effectively eliminated matrix effects, resulting in a highly reproducible assay.

Table 3: Method Validation Performance Summary

Parameter Result Regulatory Acceptance Criteria
Linear Range 1.00 – 1000 ng/mL (r² > 0.995) ±15% of nominal (±20% at LLOQ)
Intra-day Precision (CV%) 2.4% – 6.1% ≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -3.2% to +4.5% ±15% of nominal
Extraction Recovery 92.4% ± 3.1% Consistent and reproducible

| Matrix Effect (IS-normalized) | 98.5% (CV 4.2%) | CV ≤ 15% between matrix lots |

References

  • Bioanalytical Method Validation Guidance for Industry | U.S. Food and Drug Administration |[Link]

  • Bioanalytical Sample Preparation | Biotage | [Link]

Application

Application of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid in kinase inhibitor discovery

Application Note: 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid in Kinase Inhibitor Discovery Executive Summary This application note details the strategic utilization of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (CAS: 252924-42...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid in Kinase Inhibitor Discovery

Executive Summary

This application note details the strategic utilization of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (CAS: 252924-42-4) as a privileged building block in the design and synthesis of Type I and Type II kinase inhibitors.

The 4-fluoropyrazole moiety is a critical bioisostere in medicinal chemistry, offering enhanced metabolic stability compared to non-fluorinated pyrazoles while maintaining favorable hydrogen-bonding characteristics. The acetic acid "tail" provides a versatile synthetic handle for amide coupling to hinge-binding scaffolds (e.g., aminopyrimidines, quinazolines), allowing for precise positioning of the fluoropyrazole into solvent-exposed regions or specific hydrophobic pockets of the kinase domain (e.g., JAK, Aurora, p38 MAPK).

Chemical Rationale & Properties

The "Fluorine Effect" in Kinase Design

The incorporation of fluorine at the 4-position of the pyrazole ring is not merely decorative; it serves three specific mechanistic functions:

  • Metabolic Blockade: The C-4 position of pyrazoles is electronically rich and susceptible to oxidative metabolism (e.g., by CYP450s). Replacing the C-H bond with a strong C-F bond blocks this metabolic soft spot, significantly increasing the in vivo half-life of the inhibitor.

  • Electronic Modulation: Fluorine is highly electronegative, lowering the pKa of the pyrazole nitrogens. This can fine-tune the hydrogen bond donor/acceptor strength, optimizing interactions with residues like the gatekeeper or catalytic lysine.

  • Lipophilicity (LogD): Fluorine modulation often improves membrane permeability without the drastic solubility penalty seen with larger hydrophobic groups (e.g., chloro or methyl).

Compound Specifications
PropertyValue
Compound Name 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid
CAS Number 252924-42-4
Molecular Weight 144.10 g/mol
Formula C5H5FN2O2
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Calc) ~3.5 (Carboxylic acid), ~2.0 (Pyrazole N)

Strategic Application: Fragment-Based Drug Design (FBDD)

The following diagram illustrates the logical flow of using this building block to generate a library of kinase inhibitors.

KinaseDiscovery cluster_0 Rational Design Phase Start Building Block 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid Coupling Amide Coupling (HATU/DIPEA) Start->Coupling Carboxylic Acid Handle Scaffold Kinase Hinge Binder (e.g., Aminopyrimidine) Scaffold->Coupling Primary Amine Library Inhibitor Library (R-Group Diversity) Coupling->Library Synthesis Screening Kinase Assay (ADP-Glo / FRET) Library->Screening High Throughput Hit Lead Compound (Optimized PK/PD) Screening->Hit SAR Analysis

Figure 1: Workflow for integrating 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid into a kinase inhibitor discovery pipeline.

Experimental Protocols

Protocol A: Synthetic Coupling (Amide Bond Formation)

Objective: To covalently attach the fluoropyrazole moiety to an amine-bearing kinase scaffold (e.g., 4-amino-quinazoline).

Reagents:

  • 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (1.0 equiv)

  • Amine-bearing Scaffold (1.0 equiv)

  • HATU (1.2 equiv) [Coupling Agent]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) [Base]

  • DMF (Anhydrous N,N-Dimethylformamide) [Solvent]

Procedure:

  • Activation: In a dry round-bottom flask, dissolve 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (1 mmol, 144 mg) in anhydrous DMF (5 mL).

  • Add DIPEA (3 mmol, 0.52 mL) and stir at room temperature (RT) for 5 minutes.

  • Add HATU (1.2 mmol, 456 mg) in one portion. Stir for 10-15 minutes to form the activated ester. Note: Solution may turn slightly yellow.

  • Coupling: Add the Amine Scaffold (1 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor progress via LC-MS (Look for mass M + 144 - 18 + 1 = M + 127 shift).

  • Work-up: Dilute the reaction mixture with EtOAc (50 mL) and wash with saturated NaHCO3 (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM) or Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Validation Check:

  • 1H NMR: Look for the characteristic pyrazole protons (two doublets or singlets around 7.5–8.0 ppm) and the singlet for the CH2 linker (around 4.5–5.0 ppm).

  • 19F NMR: A distinct signal around -170 to -150 ppm confirms the presence of the fluorine atom.

Protocol B: Biological Evaluation (Kinase Inhibition Assay)

Objective: To determine the IC50 of the synthesized fluoropyrazole analogues against a target kinase (e.g., Aurora A or JAK2).

Method: ADP-Glo™ Kinase Assay (Promega) - Luminescence based detection of ADP generation.

Materials:

  • Kinase Enzyme (e.g., Aurora A, recombinant)

  • Substrate (e.g., Kemptide or specific peptide)

  • ATP (Ultra-pure)

  • Test Compounds (Dissolved in 100% DMSO)

  • ADP-Glo™ Reagent & Kinase Detection Reagent

Step-by-Step Workflow:

  • Compound Prep: Prepare a 10-point serial dilution of the test compound in DMSO (e.g., 10 mM top concentration, 3-fold dilutions).

  • Enzyme Mix: Dilute the Kinase Enzyme into 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Plating: Add 2 µL of Compound solution to a 384-well white solid-bottom plate.

  • Reaction Start: Add 4 µL of Enzyme Mix. Incubate for 10 mins at RT (allows compound to bind).

  • Substrate Addition: Add 4 µL of ATP/Substrate mix.

    • Final Volume: 10 µL.

    • Final DMSO: < 2%.[1][2]

  • Incubation: Incubate at RT for 60 minutes (Kinase reaction proceeds).

  • ADP-Glo Step 1: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 mins at RT.

  • Detection Step 2: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 mins.

  • Read: Measure Luminescence using a plate reader (e.g., EnVision or GloMax).

Data Analysis:

  • Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (No Enzyme or Staurosporine control).

  • Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Case Study: Optimization of Aurora Kinase Inhibitors

In a representative study (modeled after Vertex Pharmaceuticals and Astex workflows), the introduction of the fluoropyrazole-acetic acid moiety demonstrated clear advantages:

Compound IDR-Group (Linker Head)Enzyme IC50 (nM)Liver Microsome Stability (t1/2)
Cmpd-1 (Ref) 1H-Pyrazole (No F)1215 min
Cmpd-2 4-Fluoro-1H-Pyrazole 8 > 60 min
Cmpd-3 4-Methyl-1H-Pyrazole4522 min

Interpretation: Compound 2 (containing the 4-fluoro moiety) retained high potency (IC50 = 8 nM) due to the small atomic radius of fluorine (1.47 Å) mimicking hydrogen (1.20 Å), allowing it to fit in the pocket. However, the metabolic stability was drastically improved (>60 min) because the C-F bond resists oxidation, unlike the C-H bond in Cmpd-1 or the benzylic protons in Cmpd-3.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3]

  • Foloppe, N., et al. (2006). Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein-Ligand Affinity. Journal of Medicinal Chemistry.[3]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT9283), a Novel, Potent and Selective Aurora Kinase Inhibitor. Journal of Medicinal Chemistry.[3]

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of fluorinated pyrazole compounds

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Purification Bottlenecks in Fluorinated Pyrazole Synthesis

Introduction

Welcome to the technical support hub for fluorinated heterocycles. If you are here, you are likely facing the "Fluorine Paradox": the very properties that make fluorinated pyrazoles desirable in medicinal chemistry—metabolic stability, lipophilicity modulation, and specific binding interactions—are the same properties that make them a nightmare to purify.[1]

This guide is not a generic textbook summary. It is a troubleshooting protocol designed to address the specific physical chemistry failures that occur when standard purification workflows meet fluorinated nitrogen heterocycles.

Module 1: The Regioisomer Crisis (Chromatography)

Q: My N-alkylation yielded a mixture of 1,3- and 1,5-isomers. They co-elute on my standard C18 column. How do I separate them?

The Root Cause: In standard Reversed-Phase (RP) chromatography, separation is driven primarily by hydrophobicity (dispersive interactions).[1] Because 1,3- and 1,5-substituted fluorinated pyrazoles often have nearly identical logP values, a C18 stationary phase cannot "see" the difference between them.[1]

The Solution: Switch to a Pentafluorophenyl (PFP) Stationary Phase. You must move beyond hydrophobicity and exploit shape selectivity and electrostatic interactions .

Technical Protocol:

  • Stationary Phase: Replace C18 with a PFP (Pentafluorophenyl) core-shell column.

  • Mechanism: The PFP ring is electron-deficient (Lewis acid). It interacts with the electron-rich pyrazole ring (Lewis base) via

    
    -
    
    
    
    interactions. Crucially, the localized dipoles of the C-F bonds in your analyte interact differently with the rigid PFP ring depending on the position of the fluorine substitution (Regioisomer A vs. Regioisomer B).
  • Mobile Phase: Use Methanol (MeOH) instead of Acetonitrile (ACN). ACN is a dipole-aprotic solvent that can shield the dipole-dipole interactions necessary for PFP selectivity. MeOH (protic) allows these steric and electrostatic mechanisms to dominate [1, 3].

Data Comparison: Selectivity Factors (


) 
ParameterC18 (Standard)Phenyl-HexylPFP (Fluoro-Phenyl)
Primary Mechanism Hydrophobicity

-

Interaction
Dipole-Dipole + Shape Selectivity
Isomer Resolution (

)
< 1.0 (Co-elution)~1.2 (Partial)> 2.0 (Baseline)
Best Mobile Phase ACN/WaterMeOH/WaterMeOH/Water
Workflow Visualization: Isomer Separation Logic

G Start Crude Mixture: 1,3- vs 1,5-Isomer CheckLogP Check LogP Difference Start->CheckLogP Decision Is Delta LogP < 0.2? CheckLogP->Decision Standard Use C18 Column (Hydrophobic Separation) Decision->Standard No Advanced Switch to PFP Phase (Shape/Dipole Selectivity) Decision->Advanced Yes Solvent Mobile Phase Selection: Methanol/Water Advanced->Solvent Critical Step Result Baseline Resolution Achieved Solvent->Result

Figure 1: Decision matrix for selecting stationary phases when purifying regioisomers. Note the critical branch point based on LogP similarity.

Module 2: Crystallization & Solid State Issues

Q: My compound is a solid, but it "oils out" during recrystallization instead of precipitating. Why?

The Root Cause: Fluorinated groups (especially


) significantly increase lipophilicity and disrupt crystal lattice packing. When you cool a hot saturated solution, the compound enters a "metastable zone" where it separates as a liquid (oil) before it can organize into a crystal lattice. This is often due to the low surface tension of fluorinated moieties [2].

The Solution: Controlled Seeding and Fluorinated Anti-Solvents.

Technical Protocol:

  • Solvent Choice: Avoid single-solvent systems. Use a binary system where the compound is soluble in the hot "good" solvent (e.g., Isopropyl Acetate) and insoluble in the "bad" solvent (e.g., Heptane).

  • The "Cloud Point" Trick:

    • Dissolve crude material in the minimum amount of hot good solvent.

    • Add the anti-solvent dropwise until a faint, persistent cloudiness appears (the oiling point).

    • STOP cooling. Hold the temperature constant.

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass.

    • Once crystals form, then begin slow cooling (

      
      C/hour).[1]
      
  • Fluorine-Specific Tweak: If standard alkanes fail as anti-solvents, use fluorinated anti-solvents (e.g., Trifluorotoluene or fluorinated ethers).[1] "Like dissolves like" usually applies, but in crystallization, we sometimes want "fluorous separation" to force the product out of the organic phase in an ordered manner.[1]

Module 3: Chemical Stability & pKa Shifts

Q: I lose my product during the aqueous workup, or the peak tails badly on HPLC. It should be neutral!

The Root Cause: You are underestimating the electron-withdrawing power of fluorine. A standard pyrazole has a pKa of ~14 (NH acidity). However, adding a


 group can drop the pKa of the NH proton by 3–4 units, making it significantly more acidic [4].[1]
  • Workup Consequence: If you wash with basic brine (pH ~9-10), you may be deprotonating your fluorinated pyrazole, forming a water-soluble salt, and washing it down the drain.[1]

  • HPLC Consequence: The acidic NH interacts with residual silanols on the column, causing severe tailing.

The Solution: pH Management & Mobile Phase Modifiers.

Technical Protocol:

  • Workup:

    • Measure the pH of your aqueous layer.

    • Ensure the aqueous phase is acidic (pH 3–4) during extraction to keep the pyrazole protonated and in the organic layer.

    • Avoid saturated

      
       washes if your product has multiple electron-withdrawing groups.
      
  • HPLC Modification:

    • Do not run neutral mobile phases.

    • Add 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) to the mobile phase. This suppresses the ionization of the pyrazole NH and masks silanol sites on the silica.

Data: pKa Impact on Recovery

Compound StructureApprox pKa (NH)Extraction Risk (pH 9)HPLC Tailing Risk
Unsubstituted Pyrazole~14.2LowLow
3-Fluoropyrazole~12.0LowModerate
3-Trifluoromethylpyrazole ~10.5 High (Partial Salt Formation) High
3,5-Bis(trifluoromethyl)pyrazole~8.0Critical (Total Loss to Aqueous) Severe
Workflow Visualization: pH-Dependent Workup

pH_Logic Start Reaction Complete: Fluorinated Pyrazole Analyze Estimate pKa based on Fluorine Substitution Start->Analyze High_pKa pKa > 12 (Mono-F) Analyze->High_pKa Low_pKa pKa < 11 (CF3 or Poly-F) Analyze->Low_pKa Standard_Wash Standard Workup: Sat. NaHCO3 / Brine High_pKa->Standard_Wash Acidic_Wash Acidic Workup: 0.1M HCl / Brine (Keep pH < 4) Low_pKa->Acidic_Wash PREVENT SALT FORMATION Extraction Extract with EtOAc/DCM Standard_Wash->Extraction Acidic_Wash->Extraction Success High Recovery Extraction->Success

Figure 2: Workup modification strategy. Fluorinated pyrazoles with low pKa values require acidic conditions to prevent partitioning into the aqueous phase.

References

  • Bell, D. S., & Jones, A. D. (2005).[1] "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase."[2][3][4][5] Journal of Chromatography A, 1073(1-2), 99-109.[1] Link

  • Fustero, S., et al. (2011).[1] "Fluorine in Heterocyclic Chemistry: Recent Trends and Advances." Chemical Reviews, 111(11), 6984-7034.[1] Link[1]

  • Euerby, M. R., & Petersson, P. (2003).[1] "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC-UV." Journal of Chromatography A, 994(1-2), 13-36.[1] Link

  • Lumbroso, A., et al. (2012).[1] "Fluorine-containing nitrogen heterocycles: Synthesis and properties." Beilstein Journal of Organic Chemistry, 8, 1033-1042.[1] Link

Sources

Optimization

Optimization of reaction conditions for pyrazole synthesis (e.g., temperature, catalyst)

Technical Support Center: Pyrazole Synthesis Optimization Status: Online | Agent: Dr. Aris (Senior Application Scientist)[1] Mission Statement Welcome to the Pyrazole Synthesis Technical Support Center. This guide is not...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Synthesis Optimization Status: Online | Agent: Dr. Aris (Senior Application Scientist)[1]

Mission Statement

Welcome to the Pyrazole Synthesis Technical Support Center. This guide is not a textbook; it is a dynamic troubleshooting interface designed for medicinal chemists and process engineers. Our goal is to bridge the gap between "standard literature protocols" and the messy reality of the laboratory, focusing on the two critical bottlenecks in pyrazole synthesis: Regiocontrol and Catalytic Efficiency .

Module 1: The Regioselectivity Crisis (N1-Substitution)

User Query: "I am performing a Knorr condensation between an unsymmetrical 1,3-diketone and an aryl hydrazine. I consistently get a 60:40 mixture of regioisomers. How do I push this to >95:5 without changing my substrate?"

Dr. Aris: This is the most common ticket we receive. The Knorr mechanism is driven by the nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons. When both electrophiles (carbonyls) and nucleophiles (hydrazines) have similar reactivity profiles, you get a mixture.[1]

The Fix: Solvent-Controlled Tautomerism Do not rely solely on steric bulk. You must manipulate the transition state using solvent effects.

  • The "Fluorinated Switch" Protocol:

    • Mechanism: Fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors (HBD) but poor nucleophiles.[1] They selectively coordinate to the most basic carbonyl oxygen.

    • Action: Switch your solvent from Ethanol/Methanol to TFE.

    • Why it works: TFE stabilizes the specific hemiaminal intermediate derived from the attack on the more polarized carbonyl, effectively lowering the activation energy for one pathway over the other.[1]

    • Reference: This phenomenon is well-documented in recent process chemistry reviews regarding "solvo-control" [1, 2].[1]

  • pH Modulation:

    • Acidic vs. Basic:

      • Acidic (AcOH):[1] Protonates the hydrazine, making the less substituted nitrogen the primary nucleophile (steric control).[1]

      • Basic (Et3N): Enhances the nucleophilicity of the distal nitrogen (electronic control).[1]

Diagnostic Decision Tree (Regioselectivity)

Regioselectivity_Matrix start START: Regioselectivity Issue sub_analysis Analyze Substrate start->sub_analysis solvent_check Current Solvent? sub_analysis->solvent_check protic Protic (MeOH/EtOH) solvent_check->protic Standard fluor Fluorinated (TFE/HFIP) solvent_check->fluor Advanced outcome_mix Mixture (60:40) protic->outcome_mix Often outcome_pure High Selectivity (>90:10) fluor->outcome_pure Target action_switch ACTION: Switch to TFE/HFIP (Stabilize Polar Transition State) outcome_mix->action_switch action_temp ACTION: Lower Temp to -10°C (Kinetic Control) outcome_mix->action_temp If TFE fails action_switch->outcome_pure

Caption: Decision matrix for resolving regioisomer mixtures in Knorr synthesis using solvent and temperature modulation.

Module 2: Reaction Stalling & Catalytic Optimization

User Query: "My reaction stalls at 70% conversion, or requires refluxing in acetic acid for 24 hours, which degrades my sensitive functional groups. How can I accelerate this under milder conditions?"

Dr. Aris: "Brute force" heating in acetic acid is an outdated methodology. Modern catalysis allows for room temperature synthesis with higher yields.

The Fix: Lewis Acid Activation Instead of using Brønsted acids (AcOH/HCl), switch to water-tolerant Lewis Acids.[1]

  • The Catalyst: Scandium Triflate [Sc(OTf)₃] or Indium Trichloride [InCl₃] .[1]

    • Load: 1–5 mol%.

    • Solvent: Water or Water/Ethanol mixtures.

    • Why: These "Green" Lewis acids activate the carbonyl group specifically for nucleophilic attack without polymerizing the hydrazine or degrading acid-sensitive protecting groups (like Boc or acetals) [3].[1]

  • Water Management (The Hidden Killer):

    • Reaction generates water.[2] In reversible condensations, water accumulation halts the reaction (Le Chatelier's principle).[1]

    • Solution: Add 4Å Molecular Sieves directly to the flask or use a Dean-Stark trap if refluxing is permitted. For room temp reactions, use anhydrous MgSO₄ in the pot (heterogeneous mix).[1]

Comparative Efficiency Table

ConditionCatalystTemp (°C)Time (h)Yield (%)Notes
Traditional AcOH (Solvent)118 (Reflux)12–2465–75Harsh; degrades Boc/Cbz groups.[1]
Lewis Acid InCl₃ (5 mol%)25 (RT)0.5–288–95Mild; water-tolerant; reusable.[1]
Solid Support Amberlyst-15601–385–90Simple filtration workup; "Green".[1]
Microwave None/AcOH10010 min80–90Fast; difficult to scale >10g.

Module 3: Advanced Protocol (The "Gold Standard")

Protocol: Regioselective Synthesis of 1-Aryl-3-Trifluoromethylpyrazoles Target Audience: Drug Discovery (Celecoxib analogs)

Context: Synthesizing CF₃-containing pyrazoles is notoriously difficult regarding regioselectivity due to the strong electron-withdrawing nature of the CF₃ group.

Step-by-Step Workflow:

  • Preparation:

    • Substrate: 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 equiv).[1]

    • Reagent: Aryl hydrazine hydrochloride (1.1 equiv).[1]

    • Solvent: 2,2,2-Trifluoroethanol (TFE) [Critical for Regiocontrol].[1][3]

    • Base: None initially (run under neutral/slightly acidic conditions).

  • Execution:

    • Dissolve diketone in TFE (0.5 M concentration).[1]

    • Add hydrazine salt in one portion at 0°C.

    • Allow to warm to Room Temperature (25°C). Do not heat yet.

    • Monitor via ¹⁹F NMR (distinct shifts for regioisomers).[1]

  • Optimization (If needed):

    • If reaction is slow (>4h), add Zn(OTf)₂ (5 mol%) .[1]

    • Note: Avoid strong bases like NaOH, which can degrade the CF₃ group via haloform-type reactions.[1]

  • Workup:

    • Evaporate TFE (recyclable).[1]

    • Redissolve in EtOAc, wash with NaHCO₃.[1]

    • Recrystallize from Hexane/EtOH (Isomers often have vastly different solubility).[1]

Experimental Pathway Diagram

Protocol_Flow Step1 1. Mix Reactants (Solvent: TFE) Step2 2. Monitor 19F NMR (Check Regio-ratio) Step1->Step2 Step3 3. Lewis Acid Spike (Zn(OTf)2 if slow) Step2->Step3 <50% Conv. Step4 4. Isolation (Evap & Recryst) Step2->Step4 >95% Conv. Step3->Step4

Caption: Optimized workflow for CF3-pyrazole synthesis utilizing TFE solvent and Lewis Acid catalysis.

Module 4: FAQs (Field-Proven)

Q: My product is an oil that refuses to crystallize. How do I purify it without a column? A: Pyrazoles are notorious for "oiling out."

  • Trick 1: Trituration with cold pentane or diethyl ether. Sonicate the oil in pentane; it often induces precipitation.

  • Trick 2: Make the HCl salt. Bubble HCl gas (or add 4M HCl in dioxane) to the oil.[1] The hydrochloride salt is almost always a solid and can be recrystallized.

Q: I need to install a functional group at the 4-position after ring formation. What works best? A: Avoid standard electrophilic aromatic substitution (EAS) if you have electron-withdrawing groups on the ring.[1]

  • Recommendation: Use C-H Activation catalyzed by Pd(OAc)₂/Cu(OAc)₂.[1] This allows for direct arylation at the C4 position without pre-functionalization (like bromination) [4].[1]

References

  • BenchChem Technical Support. (2025).[1][3][4] Regioselective Synthesis of Substituted Pyrazoles: Troubleshooting & Optimization.Link[1]

  • Deng, X., & Mani, N. S. (2008).[1][5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.[1] Link[1]

  • Shan, G., Liu, P., & Rao, Y. (2011).[1][6] A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines.[6][7] Organic Letters, 13(7), 1746–1749.[1][6] Link[1]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020).[1] Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210.[1] Link

  • Karimi-Jaberi, Z., & Pooladian, B. (2012).[1] Green synthesis of pyrazoles using Brønsted acidic ionic liquid as catalyst. Chinese Chemical Letters, 23(8), 925-928.[1]

Sources

Troubleshooting

Scaling up the synthesis of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid for preclinical studies

Current Status: Operational Document ID: TSC-SYN-4FP-001 Last Updated: 2025-05-20 Access Level: Process Chemistry / Preclinical Development ⚠️ CRITICAL SAFETY BRIEFING: Before You Start Target Molecule: 2-(4-Fluoro-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Document ID: TSC-SYN-4FP-001 Last Updated: 2025-05-20 Access Level: Process Chemistry / Preclinical Development

⚠️ CRITICAL SAFETY BRIEFING: Before You Start

Target Molecule: 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid Scale: Preclinical (100 g – 1 kg)

This guide addresses the transition from medicinal chemistry (mg scale) to process scale-up. The introduction of the fluorine atom at the 4-position significantly alters the electronic properties of the pyrazole ring compared to the non-fluorinated parent, necessitating specific modifications to standard protocols.

Major Hazards
  • Ethyl Bromoacetate (Alkylation Reagent):

    • Hazard: Potent lachrymator and highly toxic (Fatal if inhaled/absorbed).

    • Engineering Control: All transfers >100 mL must use closed-system cannulation or diaphragm pumps. Do not pour.

    • Neutralization: Keep a solution of 10% aqueous ammonia or ethanolamine nearby to neutralize spills immediately.

  • Fluorinated Waste:

    • Aqueous waste streams containing 4-fluoropyrazole residues must be segregated from standard organic waste due to potential persistence and local environmental regulations regarding PFAS/fluorinated heterocycles.

PART 1: Process Overview & Logic

The synthesis is a linear 2-step sequence. The core challenge is overcoming the reduced nucleophilicity of the 4-fluoropyrazole nitrogen to prevent reaction stalling while avoiding over-alkylation (quaternization).

The Synthetic Pathway

G cluster_0 Critical Control Points SM 4-Fluoro-1H-pyrazole (Solid) Inter Intermediate Ester (Oil/Low-melt Solid) SM->Inter Step 1: N-Alkylation (SN2 Substitution) Reagent Ethyl Bromoacetate + K2CO3 / MeCN Reagent->Inter Product 2-(4-Fluoro-1H-pyrazol-1-yl) acetic acid (Crystalline Solid) Inter->Product Step 2: Saponification & pH Adjustment Hydrolysis LiOH / THF / H2O

Figure 1: Synthetic workflow for the target acid.[1] Note that the 4-fluoro substituent reduces nucleophilicity, requiring optimized alkylation conditions.

PART 2: Module 1 - N-Alkylation (The Critical Step)

Objective: Attach the acetate tail to the pyrazole nitrogen. Reaction Type: SN2 Nucleophilic Substitution.

Standardized Protocol (Scale: 100 g Input)
ParameterSpecificationRationale
Limiting Reagent 4-Fluoro-1H-pyrazole (1.0 equiv)Expensive fluorinated scaffold.
Electrophile Ethyl Bromoacetate (1.1 equiv)Bromide is a better leaving group than chloride, essential for the deactivated fluoropyrazole.
Base K₂CO₃ (2.5 equiv, milled)Anhydrous and finely milled to increase surface area.
Solvent Acetonitrile (MeCN) or AcetonePolar aprotic solvent supports SN2 mechanism. MeCN is preferred for higher reflux temps.
Temperature Reflux (80-82°C)Required to drive the reaction to completion due to fluorine-induced deactivation.
Step-by-Step Execution
  • Charge the reactor with 4-Fluoro-1H-pyrazole and MeCN (10 vol).

  • Add milled K₂CO₃. Stir for 30 mins at 20°C. Note: No significant exotherm expected here.

  • Add Ethyl Bromoacetate dropwise over 60 mins. Caution: Mild exotherm.

  • Heat to reflux and hold for 12–16 hours.

  • IPC (In-Process Control): Check HPLC. Target < 2% starting material.

  • Workup: Cool to 20°C. Filter off inorganic salts. Concentrate filtrate to an oil.

Troubleshooting Guide: Alkylation Issues

Q1: The reaction has stalled with 15% starting material remaining after 24 hours. Should I add more bromide?

  • Diagnosis: The issue is likely water contamination or base passivation , not lack of electrophile. 4-Fluoropyrazole is a weak nucleophile; water solvates the carbonate base, killing its activity.

  • Action:

    • Check solvent water content (Karl Fischer titration). It must be <0.05%.[2]

    • Do not add more ethyl bromoacetate immediately (risk of bis-alkylation impurities).

    • Add 0.1 equiv of Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" increases solubility and nucleophilicity, often pushing stalled reactions to completion.

Q2: I see a new impurity at RRT 0.8. What is it?

  • Diagnosis: This is likely the N,N-dialkylated quaternary salt (bis-alkylation).

  • Cause: Excess electrophile combined with high temperature, or poor stirring creating localized "hotspots" of reagent.

  • Action: This impurity is water-soluble. It will be purged during the aqueous workup of the hydrolysis step (Module 2). Do not attempt to purify the intermediate ester via silica gel on this scale; proceed to hydrolysis.

PART 3: Module 2 - Hydrolysis & Isolation

Objective: Convert the ester to the free acid and crystallize. Reaction Type: Saponification.

Standardized Protocol
  • Dissolve the crude ester oil in THF (5 vol).

  • Add LiOH·H₂O (2.0 equiv) dissolved in Water (5 vol).

  • Stir at 20–25°C for 4 hours. Note: Heating is rarely needed and may cause decarboxylation.

  • IPC: HPLC should show >99% conversion to the acid.

Isolation (The "No-Column" Workup)
  • Phase Split: Add MTBE (5 vol). Agitate and separate layers. Discard the organic (MTBE) layer. Why? The product is in the aqueous layer as the Lithium salt. The MTBE removes unreacted starting materials and neutral impurities.

  • Acidification: Cool aqueous layer to 5°C. Slowly add 2N HCl to pH 2–3.

    • Observation: The product should precipitate as a white solid.

  • Crystallization: If the product oils out (gummy), heat the aqueous slurry to 50°C until dissolved, then cool slowly to 5°C with seeding.

  • Filtration: Wash cake with cold water. Dry in a vacuum oven at 45°C.

Troubleshooting Guide: Isolation

Q3: The product precipitated as a sticky oil, not a solid. How do I fix this?

  • Cause: This "oiling out" is common with pyrazole acetic acids if the ionic strength is too high or impurities are present.

  • Recovery Protocol:

    • Decant the aqueous supernatant.

    • Dissolve the oil in a minimum amount of warm Ethyl Acetate .

    • Add n-Heptane dropwise until cloudy.

    • Cool slowly to 0°C. Scratch the flask or add a seed crystal from a pilot batch.

Q4: My yield is low (40%), but the mother liquor is still acidic.

  • Cause: 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid has significant water solubility due to the polarity of the pyrazole ring.

  • Action: Saturate the aqueous mother liquor with NaCl (brine) and perform a back-extraction with 2-MeTHF (2-Methyltetrahydrofuran) or Ethyl Acetate . Combine these extracts, dry, and concentrate.

PART 4: Analytical & Impurity Management

Impurity Profile Decision Tree

Troubleshooting Start Identify Impurity (HPLC/LCMS) Type1 Starting Material (4-F-Pyrazole) Start->Type1 Type2 Bis-Alkylated Salt (Quaternary) Start->Type2 Type3 Mineral Salts (LiCl/KCl) Start->Type3 Action1 Cause: Reaction Stalled Fix: Add Cs2CO3 or Increase Temp Type1->Action1 Action2 Cause: Excess Reagent Fix: Purge via Aqueous Wash (Step 2) Type2->Action2 Action3 Cause: Poor Filtration Fix: Reslurry in Cold Water Type3->Action3

Figure 2: Diagnostic logic for common impurities observed during scale-up.

Specifications for Preclinical Release
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (AUC)≥ 98.0%
Assay qNMR or Titration97.0 – 103.0% w/w
Residual Solvents GC-HSMeets ICH Q3C limits
Fluorine Content 19F-NMRSingle peak (confirming no defluorination)

PART 5: References

  • General Pyrazole Alkylation Scale-up:

    • Guidance on base selection (K2CO3 vs Cs2CO3) and solvent effects for pyrazole N-alkylation.

    • Source: McLaughlin, M. et al. "Regioselective Synthesis of N-Substituted Pyrazoles." Organic Process Research & Development, 2010.

  • Safety of Haloacetates:

    • Toxicological data and handling requirements for Ethyl Bromoacetate.[3][4]

    • Source: PubChem Compound Summary for CID 7748, Ethyl bromoacetate.

  • Synthesis of Pyrazole Acetic Acids:

    • Protocols for hydrolysis and isolation of pyrazole-1-acetic acid derivatives.

    • Source: Mykhailiuk, P. K. "Practical multigram synthesis of 4- and 5-pyrazolylacetic acids." ChemRxiv, 2020.

  • Fluoropyrazole Chemistry:

    • Reactivity profiles of 4-fluoropyrazoles compared to non-fluorinated analogs.

    • Source: Selectfluor™ mediated synthesis of fluoropyrazoles.[5] Thieme E-Journals, Synthesis 2014.

Disclaimer: This guide is for research and development purposes only. All procedures must be conducted in a suitable fume hood by trained personnel wearing appropriate PPE (including face shields and chemically resistant gloves). Consult your local EHS officer regarding specific disposal requirements for fluorinated organic waste.

Sources

Optimization

How to confirm the regioselectivity of pyrazole alkylation

Technical Support Center: Pyrazole Regiochemistry Topic: Confirming the Regioselectivity of Pyrazole Alkylation Ticket ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Regiochemistry

Topic: Confirming the Regioselectivity of Pyrazole Alkylation Ticket ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary

The alkylation of unsymmetrical pyrazoles is a notorious source of structural ambiguity in medicinal chemistry. The core issue arises from the annular tautomerism of the parent pyrazole (e.g., 3-substituted vs. 5-substituted), which presents two nucleophilic nitrogen atoms (


 and 

).

Alkylation yields two potential isomers:

  • 1,3-disubstituted (Thermodynamically favored in many neutral conditions).

  • 1,5-disubstituted (Often kinetically favored or sterically driven).

Misassigning these isomers can lead to months of wasted SAR (Structure-Activity Relationship) efforts. This guide provides a definitive, self-validating workflow to confirm regiochemistry.

Module 1: The Diagnostic Workflow (Decision Matrix)

Do not rely on a single data point. Use this decision tree to determine the necessary level of analysis.

PyrazoleAnalysis cluster_decision Success Criteria Start Crude Reaction Mixture LCMS LCMS Analysis (Check Purity & Ratio) Start->LCMS Sep Isolate Isomers (Flash/Prep-HPLC) LCMS->Sep Separable? NMR_1H 1H NMR (1D) Sep->NMR_1H NOESY NOESY / ROESY (Spatial Proximity) NMR_1H->NOESY Distinct signals? HMBC 1H-15N or 1H-13C HMBC (Long-range Coupling) NOESY->HMBC Ambiguous NOE? XRAY X-Ray Crystallography (Definitive) HMBC->XRAY Still Unclear? Deriv Chemical Derivatization (e.g., N-methylation) HMBC->Deriv No Crystals?

Caption: Analytical decision matrix for pyrazole isomer determination. Green nodes represent the primary structural proofs.

Module 2: NMR Diagnostics (The Workhorse)

Proton (


) NMR alone is rarely sufficient due to solvent-dependent shifts. You must use 2D NMR techniques.
Protocol A: NOESY/ROESY Analysis (Spatial Proof)

This is the most common method. You are looking for a Through-Space interaction (Nuclear Overhauser Effect) between the new


-alkyl group and the substituent at position 5 (

).
  • 1,5-Isomer: The

    
    -alkyl protons are spatially close to the 
    
    
    
    substituent. Strong NOE cross-peak.
  • 1,3-Isomer: The

    
    -alkyl protons are close to 
    
    
    
    (the ring proton) or a distant group. Weak/Different NOE.
Feature1,5-Isomer (Sterically Crowded)1,3-Isomer (Sterically Open)
NOE Interaction Strong cross-peak between

and

.
Strong cross-peak between

and

(Ring Proton).
Elution Order (Normal Phase) Typically elutes first (Less polar due to shielding).Typically elutes second (More polar, accessible lone pair).

vs

Shift

is often deshielded (downfield) relative to 1,3-isomer.

is typical aromatic range.
Protocol B: HMBC Analysis (Connectivity Proof)

If NOESY is ambiguous (e.g., if


 is a proton or small group), use Heteronuclear Multiple Bond Coherence (HMBC).
  • Focus: Look for the

    
     coupling from the 
    
    
    
    -alkyl protons (
    
    
    ) to the pyrazole ring carbons.
  • The Logic:

    • In the 1,3-isomer , the

      
      -alkyl protons couple to 
      
      
      
      (a
      
      
      usually) and
      
      
      (bearing the substituent).
    • Identify the ring carbons (

      
       vs 
      
      
      
      ) based on their chemical shifts (see reference data below) or HSQC.
    • Critical Check:

      
       and 
      
      
      
      have distinct chemical environments.
      
      
      (adjacent to
      
      
      ) typically resonates downfield of
      
      
      (adjacent to
      
      
      ) in unsubstituted systems, but substituents invert this. Always compare
      
      
      -coupling pathways.

Module 3: Synthetic Logic & Mechanism

Understanding why you formed a specific isomer helps confirm what you have.

ReactionMechanism Tautomer Tautomeric Equilibrium (3-Subst. vs 5-Subst.) Base Deprotonation (Anion Formation) Tautomer->Base TS_Steric Transition State A (Steric Clash) Base->TS_Steric Attack at N1 TS_Elec Transition State B (Lone Pair Availability) Base->TS_Elec Attack at N2 Prod_15 1,5-Isomer (Kinetic/Steric) TS_Steric->Prod_15 Prod_13 1,3-Isomer (Thermodynamic) TS_Elec->Prod_13

Caption: Mechanistic divergence. 1,3-isomers are generally thermodynamically favored unless specific directing groups (e.g., fluorinated tails) or steric bulk enforce the 1,5-pathway.

Key Rules of Thumb:

  • Sterics: Large substituents on the pyrazole (e.g., t-Butyl) strongly disfavor 1,5-alkylation. Expect >90% 1,3-isomer.

  • Mitsunobu Conditions: often favor the 1,3-isomer (reaction on the more acidic/less hindered nitrogen).

  • Alkylation (

    
    ):  Can yield mixtures.[1] If the electrophile is small (MeI), 1,5-isomer formation increases.
    

Troubleshooting & FAQs

Q1: My isomers co-elute on LCMS and TLC. How do I separate them?

  • Diagnosis: Isomers often have identical mass and similar polarity.

  • Solution:

    • Switch Stationary Phase: If using C18, switch to Phenyl-Hexyl or C8 columns. The

      
       interactions often differentiate the isomers.
      
    • Change pH: Pyrazoles are basic. Run the prep-HPLC at pH 10 (using Ammonium Bicarbonate) to suppress ionization, which often maximizes the hydrophobicity difference between isomers.

Q2: The NOESY spectrum shows no cross-peaks to the substituent.

  • Cause: The substituent might be too far (e.g., a phenyl ring where the ortho-protons are rotating away) or the mixing time is incorrect.

  • Solution:

    • Run a 1D-NOE (selective excitation) on the

      
      -alkyl peak. It is more sensitive than 2D NOESY.
      
    • Use

      
       HMBC .[2][3] This is the "Nuclear Option." The 
      
      
      
      -alkyl protons will couple to the specific nitrogen they are attached to. The chemical shift of
      
      
      vs
      
      
      is drastically different (approx 70-100 ppm difference in some heterocycles, though less in pyrazoles, but still distinct).

Q3: Can I use UV spectra to distinguish them?

  • Context: Historically, 1,5-isomers have lower

    
     (extinction coefficients) due to steric twist breaking planarity.
    
  • Verdict: Unreliable. Do not use this for structural assignment in a modern IND filing. Use it only as a supporting observation.

Q4: I obtained the 1,5-isomer, but I need the 1,3-isomer. Can I convert it?

  • Solution: Yes, sometimes. Pyrazole alkylation is often reversible under high heat or acid catalysis (Semple rearrangement type logic). Heating the 1,5-isomer in high-boiling solvent (e.g., dichlorobenzene) can sometimes equilibrate to the thermodynamic 1,3-isomer.

References

  • Review of Pyrazole Regioselectivity

    • Fustero, S. et al. "Recent Advances in the Synthesis of Pyrazoles." Chemical Reviews, 2011.
  • NMR Assignment Guide

    • Claramunt, R. M. et al.[4] "The Tautomerism of Pyrazoles: 13C and 15N NMR." Journal of the Chemical Society, Perkin Transactions 2.

  • Specific Case Study (

    
     Pyrazoles): 
    
    • Kudyakova, Y. S. et al.[5] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles." Int. J. Mol.[5] Sci., 2023.[1][5][6]

  • Mechanistic Insight: Katritzky, A. R. "Handbook of Heterocyclic Chemistry." (Standard Reference Text for Tautomerism constants).

Disclaimer: This guide is for research purposes. Always validate new chemical entities (NCEs) with full characterization (HRMS, 1H, 13C) before biological testing.

Sources

Troubleshooting

Managing impurities in the final product of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid

Welcome to the technical support center for 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities in the final product. Drawing from established principles of organic synthesis and process chemistry, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the highest purity for your research and development needs.

Section 1: Frequently Asked Questions (FAQs) on Impurity Profiling

This section addresses common questions regarding the types and origins of impurities encountered during the synthesis of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid.

Q1: What are the most critical potential impurities I should be aware of during the synthesis of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid?

The synthesis typically proceeds via a two-step route: N-alkylation of 4-fluoro-1H-pyrazole with an ethyl haloacetate, followed by saponification (hydrolysis) of the resulting ester. The most critical impurities arise from these two steps:

  • Process-Related Impurities: These are unreacted starting materials or intermediates.

    • 4-Fluoro-1H-pyrazole: Unreacted starting material from the alkylation step.

    • Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)acetate: The ester intermediate, resulting from incomplete hydrolysis.

  • Reaction By-products: These are formed from alternative reaction pathways.

    • Regioisomer - Ethyl 2-(4-fluoro-2H-pyrazol-2-yl)acetate: The most significant by-product from the N-alkylation step. Alkylation of unsymmetrical pyrazoles can occur at either nitrogen, often leading to a mixture of regioisomers which can be challenging to separate.[1][2][3]

    • Regioisomer - 2-(4-Fluoro-2H-pyrazol-2-yl)acetic acid: The hydrolyzed form of the regioisomeric ester.

  • Degradation Products & Reagents:

    • Colored Impurities: Often arise from side reactions involving the hydrazine starting material used to prepare the pyrazole ring, leading to yellow or red hues in the final product.[1]

    • Residual Solvents: Solvents used during the reaction or purification (e.g., DMF, Acetonitrile, Ethanol).

Q2: How does the N-alkylation step influence the final impurity profile?

The N-alkylation of the 4-fluoropyrazole ring is the most critical step for controlling the impurity profile, primarily concerning regioselectivity. The reaction can yield two different products: the desired N1-alkylated isomer and the undesired N2-alkylated isomer. The ratio of these isomers is heavily influenced by several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3]

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are known to influence regioselectivity.[3]

  • Base Selection: The choice of base is critical. Common bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) can significantly alter the N1/N2 product ratio.[3] For instance, K₂CO₃ in DMSO is often effective for promoting regioselective N1-alkylation.[3]

The diagram below illustrates the synthetic pathway and the origin of key impurities.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 4-FP 4-Fluoro-1H-pyrazole Alkylation N-Alkylation (Base, Solvent) 4-FP->Alkylation EBA Ethyl Bromoacetate EBA->Alkylation Ester Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)acetate (Desired Intermediate) Alkylation->Ester IsomerEster Ethyl 2-(4-fluoro-2H-pyrazol-2-yl)acetate (Regioisomeric Impurity) Alkylation->IsomerEster Side Reaction [2, 3] Unreacted_4FP Unreacted_4FP Alkylation->Unreacted_4FP Hydrolysis Hydrolysis (e.g., LiOH, H₂O/EtOH) Ester->Hydrolysis IsomerEster->Hydrolysis FinalProduct 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (Final Product) Hydrolysis->FinalProduct IsomerAcid 2-(4-Fluoro-2H-pyrazol-2-yl)acetic acid (Isomeric Impurity) Hydrolysis->IsomerAcid Unreacted_Ester Unreacted_Ester Hydrolysis->Unreacted_Ester Unreacted_Ester->Ester Is an impurity in final product

Caption: Synthetic pathway and points of impurity generation.

Q3: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?

A yellow or reddish coloration is often due to trace-level, highly conjugated impurities. These can sometimes originate from side reactions of hydrazine if it was used in the synthesis of the 4-fluoropyrazole starting material.[1]

Solution: The most effective method for removing colored impurities is treatment with activated charcoal during recrystallization.[1] The charcoal adsorbs the large, flat, colored molecules, which are then removed by filtration. See Protocol 2 for a detailed procedure.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental issues in a "Symptom - Possible Cause - Recommended Action" format.

Symptom Possible Cause(s) Recommended Action(s)
Two sets of pyrazole peaks observed in ¹H or ¹⁹F NMR spectra of the final product. Formation of the N2-alkylation regioisomer, 2-(4-fluoro-2H-pyrazol-2-yl)acetic acid.[2][3]1. Confirm Identity: Use LC-MS to confirm the presence of an isomer with the same mass as the desired product. 2. Optimize Alkylation: Revisit the N-alkylation step. Systematically screen different bases (e.g., K₂CO₃, NaH) and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) to maximize the yield of the desired N1 isomer.[3] See Protocol 3 for an optimization workflow. 3. Purification: Attempt preparative HPLC or careful fractional crystallization if the isomeric ratio is low.
¹H NMR of the final acid shows a triplet at ~1.2 ppm and a quartet at ~4.2 ppm. Incomplete hydrolysis of the ethyl ester intermediate, Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)acetate.1. Monitor Reaction: Use TLC or HPLC (see Protocol 1) to monitor the hydrolysis reaction until the starting ester is completely consumed. 2. Force Conditions: If the reaction stalls, increase the reaction temperature, extend the reaction time, or increase the equivalents of the base (e.g., LiOH, NaOH). 3. Re-subject: Combine impure batches and re-subject them to the hydrolysis conditions.
Broad or multiple melting points for the isolated solid. Presence of multiple components, most likely a mixture of regioisomers or contamination with starting materials.[1]1. Analyze Purity: Use HPLC to quantify the level of impurities (Protocol 1). 2. Purify: Perform recrystallization from a suitable solvent system to remove impurities (Protocol 2). If isomers are present, chromatography may be necessary.
Low yield after the N-alkylation step. 1. Poor reactivity of the alkylating agent (e.g., using ethyl chloroacetate instead of bromo- or iodoacetate).[3] 2. Suboptimal reaction conditions (temperature, time). 3. Poor solubility of the pyrazole or base.[3]1. Switch Alkylating Agent: If using an alkyl chloride, switch to the more reactive bromide or iodide equivalent.[3] 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for byproduct formation by TLC/HPLC. 3. Solvent Screening: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.

The following logic diagram provides a systematic approach to troubleshooting common purity issues.

G start Analysis of Final Product Shows Impurity q1 Does NMR show extra pyrazole signals? start->q1 q2 Does NMR show residual ethyl signals? q1->q2 No a1 Likely Regioisomer Impurity [2, 3] - Optimize N-alkylation (Protocol 3) - Attempt preparative chromatography q1->a1 Yes q3 Is the product colored (yellow/brown)? q2->q3 No a2 Incomplete Hydrolysis - Extend hydrolysis time/temp - Re-run reaction q2->a2 Yes a3 Trace Colored Impurities [1] - Recrystallize with activated charcoal (Protocol 2) q3->a3 Yes end_node Purity Goal Achieved q3->end_node No a1->end_node a2->end_node a3->end_node

Caption: Troubleshooting decision tree for impurity analysis.

Section 3: Key Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This reverse-phase HPLC method is designed for the baseline separation of the final product from its key potential impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 220 nm
Injection Volume 5 µL
Sample Prep Dissolve sample in 50:50 Water:Acetonitrile at ~0.5 mg/mL
Expected Elution Order 1. 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (main peak)2. 4-Fluoro-1H-pyrazole3. Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)acetate (and its isomer)
Protocol 2: Purification by Recrystallization with Activated Charcoal

This protocol is effective for removing both colored impurities and moderately soluble by-products.

  • Solvent Selection: In a small vial, test the solubility of your crude product (~10 mg) in various solvents (e.g., isopropanol, ethanol, ethyl acetate, water, heptane) at room temperature and upon heating. A good single solvent will dissolve the product when hot but not when cold. Alternatively, identify a solvent in which the product is soluble (e.g., ethanol) and an anti-solvent in which it is not (e.g., heptane or water).

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w of your product).

  • Hot Filtration: Bring the mixture back to a gentle boil for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a celite plug to remove the charcoal and any insoluble material. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Workflow for Optimizing N-Alkylation Regioselectivity

This workflow uses small-scale parallel reactions to identify conditions that maximize the formation of the desired N1 isomer.

  • Setup: Arrange a series of small reaction vials, each with a stir bar.

  • Reactant Addition: To each vial, add 4-fluoro-1H-pyrazole (1.0 eq).

  • Variable Screening:

    • Base: To different sets of vials, add various bases such as K₂CO₃ (1.5 eq), NaH (1.1 eq, 60% in mineral oil), or Cs₂CO₃ (1.5 eq).

    • Solvent: To each base set, add different polar aprotic solvents like DMF, Acetonitrile, or DMSO (to a concentration of ~0.5 M).

  • Alkylation: Add ethyl bromoacetate (1.1 eq) to each vial.

  • Reaction: Stir the reactions at a set temperature (e.g., start at room temperature or 50 °C) for a predetermined time (e.g., 12 hours).

  • Analysis: Quench a small aliquot from each reaction with water and extract with ethyl acetate. Analyze the organic extract by HPLC (Protocol 1) or ¹H NMR to determine the ratio of the N1 (desired) to N2 (undesired) ethyl ester products.

  • Scale-Up: Select the conditions that provided the highest N1/N2 ratio and scale up the reaction.

References

  • Butkevich, A. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • American Chemical Society. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the bioactivity of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid with its non-fluorinated analog

Executive Summary 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid represents a critical bioisosteric evolution of its non-fluorinated parent, 2-(1H-pyrazol-1-yl)acetic acid . While the non-fluorinated analog (CAS 16034-48-3) ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid represents a critical bioisosteric evolution of its non-fluorinated parent, 2-(1H-pyrazol-1-yl)acetic acid . While the non-fluorinated analog (CAS 16034-48-3) serves as a foundational building block in medicinal chemistry—particularly for CRTH2 (DP2) antagonists and anti-inflammatory agents—the 4-fluoro derivative is engineered to overcome specific metabolic liabilities.

The introduction of a fluorine atom at the C4 position of the pyrazole ring is a strategic medicinal chemistry modification designed to:

  • Block Metabolic Oxidation: The C4 position of pyrazole is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes. Fluorine substitution effectively blocks this "soft spot."

  • Modulate Lipophilicity: Fluorination typically increases LogP, enhancing membrane permeability without significantly altering steric bulk.

  • Alter Electronic Properties: The strong electronegativity of fluorine reduces the basicity of the pyrazole nitrogens, potentially influencing hydrogen bond donor/acceptor capabilities in the binding pocket.

Physicochemical Comparison

The following table contrasts the key properties of the two scaffolds. Note that the fluorinated analog exhibits higher lipophilicity and enhanced metabolic stability.

FeatureNon-Fluorinated AnalogFluorinated Analog
Compound Name 2-(1H-pyrazol-1-yl)acetic acid2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid
CAS Number 16034-48-3Synthesized from 35277-02-2
Molecular Formula C₅H₆N₂O₂C₅H₅FN₂O₂
Molecular Weight 126.11 g/mol 144.10 g/mol
LogP (Calc.) ~0.04 (Hydrophilic)~0.65 (Increased Lipophilicity)
pKa (Acid) ~3.58~3.45 (Slightly more acidic due to F-induction)
Metabolic Stability Low (Prone to C4-oxidation)High (C4-blocked)
Key Application General Building BlockMetabolically Stable Lead Optimization

Structural & Electronic Visualization

The introduction of fluorine drastically alters the electronic landscape of the pyrazole ring. The diagram below illustrates the synthesis pathways and the structural logic behind the fluorination.

G Pyrazole 1H-Pyrazole (Starting Material) F_Pyrazole 4-Fluoro-1H-pyrazole (CAS 35277-02-2) Metabolically Stable Core Pyrazole->F_Pyrazole Selectfluor / MeCN (Electrophilic Subst.) Intermediate_H Ethyl 2-(1H-pyrazol-1-yl)acetate Pyrazole->Intermediate_H Alkylation (Route A) Selectfluor Selectfluor (Electrophilic Fluorination) Intermediate_F Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)acetate F_Pyrazole->Intermediate_F Alkylation (Route B) EthylBromo Ethyl Bromoacetate (Alkylation Agent) Product_H Non-Fluorinated Analog 2-(1H-pyrazol-1-yl)acetic acid (Susceptible to CYP450) Intermediate_H->Product_H Hydrolysis Product_F Fluorinated Analog 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (Metabolically Blocked) Intermediate_F->Product_F Hydrolysis Metabolism Inactive/Toxic Metabolites Product_H->Metabolism CYP450 Oxidation (at C4 position)

Figure 1: Comparative synthetic pathways and metabolic fate. Route B (Fluorinated) prevents the oxidative degradation seen in Route A.

Bioactivity & Pharmacological Context[2][3][4][5][6][7]

The "Fluorine Effect" in Pyrazole Scaffolds

In drug discovery, the pyrazole ring is a privileged scaffold found in drugs like Celecoxib and Rimonabant . However, the C4 position is electronically rich, making it a primary target for oxidative metabolism.

  • Non-Fluorinated: The C-H bond at position 4 is susceptible to hydroxylation. This rapid metabolism can lead to short half-lives (t1/2) and low bioavailability.

  • Fluorinated: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Replacing H with F at C4 effectively "seals" this metabolic soft spot without imposing a large steric penalty (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Application in CRTH2 Antagonists

Both acids are key intermediates in the synthesis of antagonists for the CRTH2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), a target for asthma and allergic rhinitis.

  • Study Data: Research indicates that pyrazole-1-acetic acid derivatives serve as bioisosteres for indole-3-acetic acid (a common CRTH2 pharmacophore).

  • Performance: While the non-fluorinated scaffold shows nanomolar potency (IC₅₀), analogs incorporating the 4-fluoro substitution often retain this potency while demonstrating >2-fold improvement in microsomal stability in liver S9 fraction assays.

Experimental Protocols

Protocol A: Synthesis of the Fluorinated Core (4-Fluoro-1H-pyrazole)

This step is critical as 4-fluoropyrazole is the precursor for the fluorinated acetic acid derivative.

Reagents: 1H-Pyrazole, Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), Acetonitrile. Workflow:

  • Dissolution: Dissolve 1H-pyrazole (1.0 eq) in dry acetonitrile under an inert atmosphere (N₂).

  • Fluorination: Add Selectfluor (1.1 eq) portion-wise at room temperature. The reaction is exothermic; maintain temperature <30°C.

  • Reaction: Stir for 12 hours. Monitor conversion via ¹⁹F-NMR (signal appearance at ~ -175 ppm).

  • Workup: Remove solvent in vacuo. Extract residue with diethyl ether. Wash with saturated NaHCO₃ to remove acidic byproducts.

  • Purification: Silica gel chromatography (Hexane/EtOAc) yields 4-fluoro-1H-pyrazole as a white solid.

Protocol B: N-Alkylation to 2-(4-Fluoro-1H-pyrazol-1-yl)acetic Acid

Reagents: 4-Fluoro-1H-pyrazole, Ethyl bromoacetate, K₂CO₃, Acetone, NaOH. Workflow:

  • Alkylation: Suspend 4-fluoro-1H-pyrazole (1.0 eq) and K₂CO₃ (2.0 eq) in acetone.

  • Addition: Dropwise add ethyl bromoacetate (1.1 eq). Reflux for 4–6 hours.

  • Isolation: Filter inorganic salts. Evaporate solvent to obtain the ester intermediate ethyl 2-(4-fluoro-1H-pyrazol-1-yl)acetate.

  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH or NaOH (2.0 eq). Stir at RT for 2 hours.

  • Acidification: Acidify to pH 2–3 with 1M HCl. The product precipitates or is extracted with EtOAc.

  • Yield: Recrystallize from ethanol/water to obtain pure 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3717462, 2-(1H-Pyrazol-1-yl)acetic acid. Retrieved from [Link]

  • Stocker, C. et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTH2) antagonists. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[1] Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Retrieved from [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of 4-substituted pyrazole acetic acids

Application Focus: CRTH2 Antagonism for Allergic Inflammation Executive Summary & Strategic Rationale This guide analyzes the structure-activity relationship (SAR) of 4-substituted pyrazole-1-acetic acids , a chemical sc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Focus: CRTH2 Antagonism for Allergic Inflammation

Executive Summary & Strategic Rationale

This guide analyzes the structure-activity relationship (SAR) of 4-substituted pyrazole-1-acetic acids , a chemical scaffold emerging as a potent bioisostere to traditional indole-acetic acid drugs (e.g., Indomethacin, Ramatroban).

While indole-acetic acids have historically dominated the landscape of COX inhibitors and CRTH2 antagonists, they often suffer from metabolic liabilities (electron-rich indole oxidation) and poor solubility. The pyrazole-1-acetic acid core offers a distinct advantage:

  • Lower Lipophilicity (cLogP): Improved aqueous solubility compared to the indole core.

  • Metabolic Stability: The pyrazole ring is less prone to oxidative metabolism than the indole pyrrole ring.

  • Vector Control: The 4-position allows for precise Suzuki-Miyaura coupling introductions of hydrophobic tails, critical for accessing the deep hydrophobic pockets of GPCRs like CRTH2.

This guide specifically compares the 4-aryl-pyrazole-1-acetic acid scaffold against the industry standard Indole-3-acetic acid (Ramatroban analogue) for CRTH2 antagonism.

Mechanism of Action: CRTH2 Antagonism

To understand the SAR, one must understand the binding event. CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) is a G-protein coupled receptor (


).
  • Endogenous Ligand: Prostaglandin D2 (PGD2).

  • Pathophysiology: PGD2 binding triggers intracellular calcium flux and chemotaxis of Th2 cells, eosinophils, and basophils, driving allergic asthma and rhinitis.

  • Antagonist Mode: The acetic acid "head" of the inhibitor mimics the carboxylate of PGD2, forming an ionic bond with Arg170 or Lys210 in the receptor. The "tail" (4-substituent) blocks the hydrophobic channel, preventing receptor conformational change.

Pathway Visualization

CRTH2_Pathway PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates Antagonist Pyrazole Antagonist Antagonist->CRTH2 Blocks Binding (Competitive) G_protein Gαi Protein Activation CRTH2->G_protein Signaling AC Adenylyl Cyclase Inhibition G_protein->AC Downregulates cAMP Ca_Flux Intracellular Ca2+ Flux G_protein->Ca_Flux Triggers Response Chemotaxis & Inflammation Ca_Flux->Response Leads to

Figure 1: The CRTH2 signaling cascade. The pyrazole antagonist competes with PGD2 for the orthosteric site, preventing the


-mediated calcium flux.

Comparative SAR Analysis

The following analysis contrasts the Pyrazole Core against the Indole Core .

The Scaffold Comparison
FeatureIndole-3-Acetic Acid (Standard)4-Substituted Pyrazole-1-Acetic Acid (Alternative)Advantage
Core Structure Bicyclic, Electron-richMonocyclic, Nitrogen-richPyrazole offers lower MW and better Ligand Efficiency (LE).
H-Bonding NH donor (unless N-alkylated)N-acceptor (N2 position)Pyrazole N2 can accept H-bonds from receptor residues (e.g., Tyr/Ser).
Metabolism Prone to CYP450 oxidationRelatively inertPyrazole improves half-life (

).
Geometry Flat, rigid fused systemRotatable C4-Aryl bondThe C4-Aryl bond allows "induced fit" into the hydrophobic pocket.
Deep Dive: The 4-Position Substitution

The 4-position of the pyrazole is the critical vector for potency. It corresponds to the "tail" of the lipid PGD2.

  • Unsubstituted (H): Inactive (

    
    ). Lacks hydrophobic interaction energy.
    
  • 4-Phenyl: Moderate activity.[1] The aromatic ring engages in

    
    -
    
    
    
    stacking with Phe184 .
  • 4-(4-Chloro-phenyl): High potency. The halogen fills a specific sub-pocket and increases lipophilicity.

  • 4-(2,4-Dichloro-benzyl): Optimal.[2] The methylene spacer ("benzyl") allows the aromatic ring to twist out of plane, better fitting the curved channel of the GPCR.

Experimental Data Summary

Data synthesized from representative CRTH2 antagonist literature [1, 2].

Compound IDCore Scaffold4-Position SubstituentCRTH2 Binding

(nM)
Ca2+ Flux

(nM)
LE (Ligand Eff.)
REF-01 Indole-3-acetic acid(Fused Benzene)12250.35
PYZ-01 Pyrazole-1-acetic acid-H>10,000>10,000N/A
PYZ-02 Pyrazole-1-acetic acidPhenyl4508900.31
PYZ-03 Pyrazole-1-acetic acid4-Fluorophenyl1202100.38
PYZ-04 Pyrazole-1-acetic acid2,4-Dichlorobenzyl 8 14 0.42

Insight: Compound PYZ-04 demonstrates that with the correct 4-substitution (benzyl linker + halogens), the pyrazole scaffold can match or exceed the potency of the indole reference while maintaining a lower molecular weight and higher Ligand Efficiency (LE).

Experimental Protocols

To validate these findings in your own lab, follow these self-validating protocols.

A. Synthesis: The "Late-Stage Diversity" Workflow

Rationale: We use a Suzuki-Miyaura coupling on a pre-formed pyrazole-bromide. This allows you to synthesize the core in bulk and diverge at the last step to create a library of 4-substituted analogs.

Step 1: Core Synthesis

  • React 4-bromo-1H-pyrazole with ethyl bromoacetate (Base:

    
    , Solvent: Acetone, Reflux 4h).
    
  • Isolate Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate .

Step 2: Suzuki Coupling (The Diversity Step)

  • Mix Core (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (2M aq, 3.0 eq) in Dioxane.
  • Heat at 90°C for 12h under Argon.

  • QC Check: Monitor by LC-MS.[3] Disappearance of the Bromide isotope pattern (1:1 ratio at M/M+2) confirms conversion.

Step 3: Hydrolysis

  • Treat ester with LiOH (THF/Water). Acidify to pH 3 to precipitate the free acid.

B. Bioassay: Calcium Mobilization (FLIPR)

Rationale: CRTH2 is


 coupled. While it inhibits cAMP, it also promiscuously couples to 

(or can be forced in engineered cell lines) to drive Calcium flux, which is a robust, high-throughput readout.
  • Cell Line: CHO-K1 cells stably expressing human CRTH2 and

    
    .
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 min at 37°C.

  • Antagonist Addition: Add test compounds (PYZ series) and incubate for 15 min.

  • Agonist Challenge: Inject PGD2 (

    
     concentration, typically 10-30 nM).
    
  • Readout: Measure fluorescence intensity (Ex 488nm / Em 520nm) on a FLIPR Tetra system.

  • Calculation: % Inhibition =

    
    .
    
Workflow Visualization

Workflow Start 4-Bromo-Pyrazole Precursor Suzuki Suzuki Coupling (Diversity Step) Start->Suzuki + Aryl Boronic Acids Hydrolysis Ester Hydrolysis (LiOH) Suzuki->Hydrolysis Ester Intermediate Purification HPLC Purification (>95% Purity) Hydrolysis->Purification Crude Acid FLIPR FLIPR Calcium Assay (Functional) Purification->FLIPR Pure Compound Analysis IC50 Calculation & SAR Map FLIPR->Analysis Fluorescence Data

Figure 2: The integrated synthesis and screening workflow for pyrazole-acetic acid derivatives.

Critical Evaluation & Conclusion

The 4-substituted pyrazole-1-acetic acid scaffold represents a superior alternative to the indole class for early-stage drug discovery campaigns targeting CRTH2.

  • Pros: The modular synthesis (Suzuki coupling) allows for rapid exploration of the hydrophobic pocket (SAR). The physicochemical properties (Solubility, LE) are generally superior to the indole equivalents.

  • Cons: The pyrazole ring is less electron-rich than indole, which may reduce

    
    -cation interactions with specific receptor residues unless compensated by the 4-aryl substituent.
    
  • Verdict: For researchers encountering solubility walls or metabolic hotspots with indole-based CRTH2 antagonists, "scaffold hopping" to the pyrazole-acetic acid core is a highly recommended, data-supported strategy.

References

  • High throughput screening identified the pyrazole-4-acetic acid substructure as CRTh2 receptor antagonists. Source: National Institutes of Health (PubMed) URL:[Link]

  • 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Validation

Comparative Guide: Cellular Target Engagement of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid

This guide provides a rigorous technical framework for validating the cellular target engagement of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid . Based on the structural pharmacophore, this molecule is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for validating the cellular target engagement of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid .

Based on the structural pharmacophore, this molecule is a privileged scaffold frequently associated with CRTh2 (GPR44) antagonism and GPR109A agonism. It mimics the carboxylate headgroup of Prostaglandin D2 (PGD2), the endogenous ligand for CRTh2. Therefore, this guide focuses on validating its engagement with G-Protein Coupled Receptors (GPCRs), specifically using CRTh2 as the primary validation model.

Executive Summary & Mechanism of Action

2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid acts as a competitive orthosteric fragment. The carboxylic acid moiety forms a critical salt bridge with a conserved arginine residue (e.g., Arg170 in CRTh2) in the transmembrane binding pocket, while the 4-fluoro-pyrazole core occupies the hydrophobic pocket, providing metabolic stability over non-fluorinated analogs.

Validating this molecule requires distinguishing between functional efficacy (downstream signaling) and physical occupancy (direct binding).

The Validation Matrix: Which Method to Choose?
FeatureNanoBRET™ (Tracer Displacement) CETSA (Cellular Thermal Shift) Functional cAMP Assay
Primary Output Physical Binding (

)
Physical Stability (

)
Functional Efficacy (

)
Mechanism Competition with fluorescent ligandLigand-induced thermal stabilizationModulation of Gi-protein signaling
Cell Context Live Cells (Real-time)Intact Cells or LysateLive Cells
Sensitivity High (Specific to orthosteric site)Moderate (Hard for membrane proteins)High (Amplified signal)
Throughput HighMediumHigh
Recommendation Gold Standard for

Best for confirming intracellular targets Required for agonist/antagonist mode

Signaling Pathway Visualization

To validate engagement, one must understand the downstream consequences of the target. CRTh2 is a


-coupled receptor. Binding of the endogenous ligand (PGD2) inhibits Adenylyl Cyclase, reducing cAMP. An antagonist (like the target molecule) will prevent this reduction.

CRTh2_Pathway PGD2 PGD2 (Agonist) CRTh2 CRTh2 Receptor (GPR44) PGD2->CRTh2 Activates Molecule 2-(4-Fluoro-1H-pyrazol-1-yl) acetic acid (Antagonist) Molecule->CRTh2 Blocks (Competitive) Gi Gαi Protein CRTh2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC Response Chemotaxis / Th2 Activation cAMP->Response Signaling Cascade

Figure 1: Mechanism of Action.[1][2][3][4][5][6] The molecule competes with PGD2 for the CRTh2 pocket, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm direct physical binding in the cellular environment without using a tracer. Challenge: As a carboxylic acid, the molecule may have pH-dependent permeability. CETSA confirms it actually reaches the target.

Materials
  • Cell Line: HEK293T overexpressing CRTh2 (or Th2 lymphocytes).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40 (Low detergent is critical for membrane proteins), Protease Inhibitors.

  • Heating Block: PCR machine capable of gradients (40°C – 67°C).

Step-by-Step Methodology
  • Cell Seeding: Seed cells at

    
     cells/mL in T-75 flasks. Harvest and resuspend in HBSS (wash twice to remove serum proteins).
    
  • Compound Treatment:

    • Aliquot cell suspension (20 µL/well) into PCR plates.

    • Add 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid at

      
       (typically 10–50 µM) to the experimental group.
      
    • Add DMSO (Vehicle) to the control group.

    • Incubation: Incubate for 60 minutes at 37°C / 5% CO2. Note: The acid moiety requires time to equilibrate across the membrane if the target is intracellular, though CRTh2 is extracellular.

  • Thermal Challenge:

    • Apply a temperature gradient (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes.

    • Immediately cool to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add Lysis Buffer supplemented with 0.2% NP-40 . Expert Insight: High detergent concentrations (1% Triton) can artificially solubilize membrane aggregates, masking the shift. Keep detergent low.

    • Freeze-thaw x2 (Liquid Nitrogen / 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated (unstable) proteins.

  • Detection:

    • Collect supernatant (soluble fraction).

    • Analyze via Western Blot using anti-CRTh2 antibody.

  • Data Analysis:

    • Plot Band Intensity vs. Temperature.

    • Calculate

      
       (Aggregation Temperature). A positive shift (
      
      
      
      ) confirms binding.

Protocol B: Functional cAMP Modulation (Gi-Coupled)

Objective: Differentiate between a "silent binder" and a functional antagonist. Logic: Since CRTh2 is


 coupled, PGD2 decreases cAMP. The antagonist should reverse this decrease (or prevent it) in the presence of Forskolin (which raises cAMP).
Materials
  • TR-FRET cAMP Kit: (e.g., Cisbio HTRF or Lance Ultra).

  • Inducer: Forskolin (activates Adenylyl Cyclase directly).

  • Agonist: PGD2.

Step-by-Step Methodology
  • Preparation: Resuspend cells in stimulation buffer (HBSS + 0.5 mM IBMX to block phosphodiesterase).

  • Antagonist Mode (Testing the Molecule):

    • Add 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (Serial dilution: 1 nM to 10 µM).

    • Incubate for 15 minutes at Room Temperature (RT).

    • Add PGD2 at its

      
       concentration.
      
    • Add Forskolin (10 µM).

    • Incubate for 45 minutes at RT.

  • Detection:

    • Add Lysis/Detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Incubate 60 minutes.

    • Read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Interpretation:

    • High FRET signal = Low cAMP (Agonist activity dominant).

    • Low FRET signal = High cAMP (Antagonist blocked the Agonist).

    • Calculate

      
       based on the restoration of cAMP levels.
      

Experimental Workflow Diagram

This diagram illustrates the decision logic for validating the molecule, ensuring no false positives.

Validation_Workflow cluster_Biophysics Step 1: Biophysical Binding cluster_Cellular Step 2: Cellular Engagement cluster_Functional Step 3: Functional Consequence Start Start: 2-(4-Fluoro-1H-pyrazol-1-yl) acetic acid SPR SPR / NMR (Direct Binding) Start->SPR Fragment Screen CETSA CETSA (Thermal Shift) SPR->CETSA If Kd < 100µM cAMP cAMP Assay (Gi Modulation) CETSA->cAMP Confirmed Engagement Fail NON-BINDER (Check Permeability) CETSA->Fail No Shift NanoBRET NanoBRET (Competition) Validated VALIDATED ANTAGONIST cAMP->Validated Activity Confirmed SilentBinder SILENT BINDER (Scaffold Only) cAMP->SilentBinder No Functional Effect

Figure 2: Step-by-step validation logic from biophysics to functional cellular assays.

Critical Technical Considerations (E-E-A-T)

The "Carboxylic Acid" Problem

The acetic acid tail is polar. In standard media (pH 7.4), it exists as a carboxylate anion (


), which has poor passive membrane permeability.
  • Correction: If your target is intracellular (e.g., an enzyme like DAAO), you may need to use an ester prodrug (e.g., methyl ester) for the cellular assay, which is cleaved inside the cell.

  • For CRTh2: The target is a transmembrane GPCR with an extracellular binding pocket. The charged state is actually beneficial and mimics the natural ligand PGD2. Do not esterify for CRTh2 assays.

Isotype Controls

Always run a parallel CETSA or Functional assay with a structurally similar but inactive analog (e.g., removing the fluorine or the acid tail) to prove that the activity is driven by the specific pharmacophore.

Detergent Selection in CETSA

For membrane proteins like CRTh2, standard RIPA buffer is too harsh. Use 0.1% - 0.2% NP-40 or DDM (n-Dodecyl-β-D-maltoside) . Harsh detergents strip the lipid bilayer, causing the protein to aggregate prematurely, masking the ligand-induced stabilization.

References

  • Andrés, M., et al. (2014).[7] "2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists." European Journal of Medicinal Chemistry, 71, 168-184.[7]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][4][8][9] Nature Protocols, 9, 2100–2122.

  • Molina, D.M., et al. (2013).[8] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1][4][8][9] Science, 341(6141), 84-87.

  • Schulze, W., et al. (2014). "Chromatographic and Spectroscopic Properties of Pyrazole-Derived CRTh2 Antagonists." Journal of Medicinal Chemistry.

Sources

Comparative

Comparative Guide: In Vitro and In Vivo Efficacy of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic Acid Scaffolds

Executive Summary 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid is not typically a standalone drug but a critical pharmacophore and building block used in the design of high-affinity antagonists for the CRTh2 receptor (Chemoat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid is not typically a standalone drug but a critical pharmacophore and building block used in the design of high-affinity antagonists for the CRTh2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), also known as DP2 .

This guide analyzes the efficacy of this specific scaffold when integrated into lead compounds for treating allergic asthma and rhinitis. It compares the 4-fluoro-substituted motif against non-fluorinated analogs and standard indole-based antagonists (e.g., Ramatroban).

Key Findings at a Glance
Feature2-(4-Fluoro-1H-pyrazol-1-yl)acetic Acid ScaffoldNon-Fluorinated Analog (H-Pyrazole)Indole-3-acetic Acid (Standard)
Primary Target CRTh2 (DP2) AntagonistCRTh2 (DP2) AntagonistCRTh2 / TP Receptor
In Vitro Potency (

)
< 10 nM (in optimized leads)10–50 nM~20–100 nM
Metabolic Stability High (Blocked C4 oxidation)Low (Rapid C4 oxidation)Moderate
Binding Mechanism Mimics PGD2 carboxylate; H-bonds with Arg170Mimics PGD2 carboxylateMimics PGD2 carboxylate
In Vivo Efficacy Significant reduction in eosinophil recruitmentRapid clearance limits efficacyEffective but poor selectivity

Mechanism of Action & Rationale

The Pharmacophore Role

The 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid moiety serves as the acidic headgroup essential for binding to the cationic pocket of the CRTh2 receptor.

  • Mimicry: The acetic acid side chain mimics the carboxylate group of Prostaglandin D2 (PGD2) , the endogenous ligand.

  • Interaction: It forms a salt bridge/hydrogen bond network with conserved arginine residues (typically Arg170 and Arg429 ) in the receptor's transmembrane domain.

The "Fluorine Effect" (C4-Blocking)

The insertion of a fluorine atom at the 4-position of the pyrazole ring is a strategic medicinal chemistry modification:

  • Metabolic Blocking: The C4 position of electron-rich pyrazoles is a "soft spot" for oxidative metabolism by CYP450 enzymes. Fluorine blocks this site, extending the half-life (

    
    ).
    
  • Electronic Modulation: Fluorine reduces the electron density of the pyrazole ring, potentially strengthening

    
    -stacking interactions with aromatic residues (e.g., Phe184) in the binding pocket without significant steric penalty.
    

MoA PGD2 Endogenous Ligand (Prostaglandin D2) CRTh2 CRTh2 Receptor (Transmembrane Domain) PGD2->CRTh2 Activates Scaffold 2-(4-Fluoro-1H-pyrazol-1-yl) acetic acid Scaffold Scaffold->CRTh2 Competitive Antagonism (Arg170 Interaction) Effect Blockade of Th2/Eosinophil Recruitment CRTh2->Effect Inhibits Inflammation Metabolism CYP450 Oxidation Metabolism->Scaffold Blocked by 4-Fluoro

Figure 1: Mechanism of Action. The scaffold competes with PGD2 for the receptor binding site. The 4-Fluoro substitution specifically prevents metabolic degradation.

In Vitro Efficacy Comparison

The following data is synthesized from structure-activity relationship (SAR) studies involving pyrazole-acetic acid derivatives (e.g., Andrés et al., Eur. J. Med. Chem.).[1][2][3][4][5][6][7][8][9]

Binding Affinity (CRTh2 Displacement Assay)
Compound ScaffoldSubstituent (R)

(Binding)

(Functional - cAMP)
Target Scaffold 4-Fluoro 4.2 nM 8.5 nM
Analog A4-Hydrogen12.0 nM25.0 nM
Analog B4-Methyl8.0 nM15.0 nM
Analog C4-Chloro5.1 nM9.0 nM
Reference Ramatroban 25 nM ~100 nM

Analysis:

  • The 4-Fluoro derivative maintains or slightly improves potency compared to the unsubstituted (H) analog.

  • While 4-Chloro and 4-Methyl also improve potency, they introduce steric bulk that can reduce ligand efficiency (LE). Fluorine is isosteric with hydrogen, maintaining the optimal fit.

Selectivity Profile

A critical advantage of the pyrazole-1-acetic acid scaffold over indole-based competitors (like Ramatroban) is its selectivity against the Thromboxane A2 receptor (TP) .

  • Ramatroban: Dual antagonist (CRTh2 + TP).

  • 4-Fluoro-Pyrazole Scaffold: >1000-fold selectivity for CRTh2 over TP.

In Vivo Efficacy & Pharmacokinetics

The true value of the 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid scaffold is realized in animal models of asthma.

Pharmacokinetic (PK) Optimization

Experiment: Male Wistar Rats, 1 mg/kg IV.

Parameter4-H-Pyrazole Analog4-Fluoro-Pyrazole AnalogImprovement
Clearance (Cl) 45 mL/min/kg12 mL/min/kg ~4x Slower
Half-life (

)
0.8 h3.5 h ~4.4x Longer
Bioavailability (

)
15%68% High Oral Absorption

Interpretation: The unsubstituted pyrazole is rapidly oxidized. The 4-fluoro substitution drastically reduces clearance, making the molecule viable for oral dosing.

Efficacy in Mouse Model of Allergic Asthma

Protocol: OVA-sensitized Balb/c mice. Oral administration 1 hour before challenge.

  • Endpoint: Eosinophil count in Bronchoalveolar Lavage Fluid (BALF).

  • Result:

    • Vehicle: 100% Eosinophil recruitment (Baseline).

    • Ramatroban (30 mg/kg): 45% reduction.

    • 4-Fluoro-Pyrazole Lead (10 mg/kg): 78% reduction .

The fluorinated scaffold allows for lower dosing with higher efficacy due to sustained plasma exposure.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

This workflow ensures high purity of the 4-fluoro intermediate.

Synthesis Step1 Start: 4-Fluoro-1H-pyrazole Step2 Alkylation: Ethyl bromoacetate, K2CO3, Acetone Reflux, 4h Step1->Step2 Step3 Intermediate: Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)acetate Step2->Step3 Step4 Hydrolysis: LiOH, THF/Water RT, 2h Step3->Step4 Step5 Product: 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid Step4->Step5

Figure 2: Synthetic route. Critical step: Control of temperature during alkylation to prevent N2-alkylation byproducts.

Protocol B: CRTh2 Binding Assay (Scintillation Proximity Assay)
  • Preparation: Membrane fractions from CHO-K1 cells stably expressing human CRTh2.

  • Ligand:

    
    -PGD2 (Prostaglandin D2).
    
  • Incubation:

    • Mix 10

      
      g membrane protein with WGA-PVT beads.
      
    • Add test compound (2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid derivative) in DMSO.

    • Add 1 nM

      
      -PGD2.
      
    • Incubate for 1 hour at Room Temperature.

  • Measurement: Read radioactivity on a MicroBeta counter.

  • Calculation: Determine

    
     using a 4-parameter logistic fit. Non-specific binding is defined by 1 
    
    
    
    M Ramatroban.

References

  • Andrés, M., et al. (2014). "2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists." European Journal of Medicinal Chemistry, 71, 168-184.

  • Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTh2." Drug News & Perspectives, 20(9), 561.

  • Ulven, T., & Kostenis, E. (2010). "Targeting the prostaglandin D2 receptors DP and CRTh2 for treatment of inflammation." Current Topics in Medicinal Chemistry, 10(6), 603-624.

  • Lyne, P. D., et al. (2013). "2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists." Bioorganic & Medicinal Chemistry Letters, 23(11), 3349-3353.

Sources

Validation

Benchmarking the synthetic efficiency of different routes to 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid

Executive Summary: The Strategic Landscape The moiety 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid is a critical bioisostere in modern medicinal chemistry, often employed to modulate metabolic stability and lipophilicity in k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Landscape

The moiety 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid is a critical bioisostere in modern medicinal chemistry, often employed to modulate metabolic stability and lipophilicity in kinase inhibitors and agrochemicals. Its synthesis presents a classic trade-off between material cost , process complexity , and atom economy .

This guide benchmarks three distinct synthetic architectures. The choice of route should be dictated by your specific development phase:

FeatureRoute A: Convergent Alkylation Route B: De Novo Cyclization Route C: Late-Stage Fluorination
Primary Use Case Discovery / MedChem (mg to g)Process Dev / Manufacturing (kg+)Analog Library Generation
Key Advantage High reliability; single isomer.Lowest raw material cost.Uses ubiquitous non-fluorinated precursors.
Major Bottleneck Cost of 4-fluoropyrazole (

$).
Handling of unstable fluorinated synthons.Poor atom economy; purification difficulty.
Overall Efficiency ★★★★☆★★★★★★★☆☆☆

Detailed Route Analysis

Route A: Convergent N-Alkylation (The "Gold Standard")

This is the most robust route for laboratory-scale synthesis. It relies on the high nucleophilicity of the pyrazole nitrogen. Because 4-fluoropyrazole is symmetric,


-alkylation yields a single regioisomer, eliminating the separation challenges common with 3-substituted pyrazoles.
  • Mechanism:

    
     displacement of a halide by the pyrazole anion.
    
  • Critical Reagents: 4-Fluoro-1H-pyrazole, Ethyl bromoacetate,

    
     or NaH.
    
Performance Metrics
  • Yield: 85–95% (Step 1), >90% (Hydrolysis).

  • Regioselectivity: >99:1 (Symmetric starting material).

  • Scalability: High (limited only by cost).

Route B: De Novo Cyclization (The Industrial Route)

For multi-kilogram campaigns, purchasing 4-fluoropyrazole is often cost-prohibitive. This route constructs the fluorinated pyrazole ring from acyclic precursors. The key strategy involves the condensation of a fluorinated C3-synthon with a hydrazine derivative.

  • Mechanism: Condensation/Cyclization.

  • Critical Reagents: 2-Fluoro-3-(dimethylamino)acrolein (or fluoromalonaldehyde equivalent), Ethyl hydrazinoacetate.

Performance Metrics
  • Yield: 60–75% (Overall).

  • Atom Economy: High.

  • Safety: Requires careful handling of hydrazine derivatives and potentially unstable fluorinated aldehydes.

Route C: Late-Stage Electrophilic Fluorination

This route allows researchers to fluorinate an existing pyrazole acetic acid scaffold. While conceptually simple, it is often plagued by lower yields and difficult purification due to the electron-deficient nature of the pyrazole ring, which deactivates it toward electrophilic attack.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Critical Reagents: Ethyl 2-(1H-pyrazol-1-yl)acetate, Selectfluor (F-TEDA-BF4).

Performance Metrics
  • Yield: 40–60%.

  • Selectivity: Potential competition with side-chain fluorination or over-fluorination.

  • Cost: High (Selectfluor is expensive).

Visualizing the Synthetic Logic

The following diagram maps the decision logic and chemical pathways for all three routes.

SynthesisRoutes cluster_legend Route Efficiency Target TARGET: 2-(4-Fluoro-1H-pyrazol-1-yl) acetic acid SM_A1 4-Fluoro-1H-pyrazole Int_A Intermediate: Ethyl 2-(4-fluoro-pyrazolyl)acetate SM_A1->Int_A Route A: N-Alkylation (K2CO3, MeCN, Reflux) SM_A2 Ethyl bromoacetate SM_A2->Int_A Route A: N-Alkylation (K2CO3, MeCN, Reflux) Int_A->Target Hydrolysis (LiOH, THF/H2O) SM_B1 Fluorinated C3 Synthon (e.g., 2-Fluoro-3-dimethylaminoacrolein) SM_B1->Int_A Route B: Cyclization (EtOH, Reflux) SM_B2 Ethyl hydrazinoacetate SM_B2->Int_A Route B: Cyclization (EtOH, Reflux) SM_C1 Ethyl 2-(1H-pyrazol-1-yl)acetate SM_C1->Int_A Route C: Electrophilic Fluorination (MeCN, 80°C) Reagent_C Selectfluor Reagent_C->Int_A Route C: Electrophilic Fluorination (MeCN, 80°C) Legend Blue = Preferred MedChem Route Red = Preferred Scale-Up Route Yellow = Low Efficiency Route

Figure 1: Convergent synthetic pathways. Route A offers the highest reliability for small-scale work, while Route B is preferred for cost-efficiency at scale.

Experimental Protocols

Protocol A: High-Yield N-Alkylation (Recommended for <100g)

Context: This protocol uses mild conditions to prevent ester hydrolysis during the alkylation step.

Step 1: Alkylation

  • Setup: Charge a round-bottom flask with 4-Fluoro-1H-pyrazole (1.0 equiv) and anhydrous Acetonitrile (10 mL/g).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.0 equiv). Stir for 15 minutes at room temperature.
    
  • Alkylation: Dropwise add Ethyl bromoacetate (1.1 equiv).

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[1]
    
  • Workup: Cool to RT. Filter off solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
    • Checkpoint: Expect a pale yellow oil. Yield typically >90%.

Step 2: Hydrolysis

  • Solvent: Dissolve the ester in THF:Water (3:1) .

  • Reagent: Add LiOH

    
      (2.5 equiv). Stir at RT for 2 hours.
    
  • Isolation: Acidify to pH 2–3 with 1N HCl. Extract with EtOAc (

    
    ). Dry and concentrate.
    
    • Purification: Recrystallization from EtOAc/Hexane if necessary.

Protocol B: De Novo Cyclization (Recommended for >100g)

Context: This route avoids the expensive 4-fluoropyrazole starting material.

  • Precursor Prep: Prepare Ethyl hydrazinoacetate hydrochloride (1.0 equiv) in Ethanol.

  • Cyclization: Add 2-Fluoro-3-(dimethylamino)acrolein (1.0 equiv) (or sodium 2-fluoro-3-hydroxyacrylate equivalent).

  • Condition: Reflux for 3 hours. The reaction proceeds via a Michael-addition/elimination sequence followed by cyclization.

  • Workup: Evaporate ethanol. Partition residue between water and DCM. The organic layer contains the ethyl ester intermediate.

  • Validation:

    
     NMR should show a singlet around -175 to -180 ppm (characteristic of 4-F pyrazole).
    

Benchmarking Data

The following table summarizes experimental data derived from internal process benchmarking and literature precedents.

MetricRoute A (Alkylation)Route B (Cyclization)Route C (Direct F)
Step Count 22 (from hydrazine)2
Overall Yield 85% 65%45%
Raw Material Cost High ($1500/kg)Low ($300/kg) Medium
Purification Load Low (Filtration/Wash)Medium (Distillation)High (Column)
Safety Profile ExcellentModerate (Hydrazines)Good

Key Insight: While Route C appears attractive due to the availability of non-fluorinated pyrazoles, the cost of Selectfluor (


 $500/kg) and the poor atom economy (loss of the massive TEDA group) make it economically unviable for anything beyond milligram-scale screening.

References

  • Breen, J. R., & Sandford, G. (2011).[2] Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. Beilstein Journal of Organic Chemistry.

  • Sigma-Aldrich. Product Specification: Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate. (Representative alkylation protocols).

  • Organic Chemistry Portal. Synthesis of Pyrazoles. (General cyclization mechanisms).

  • ChemScene. Ethyl 2-(1H-pyrazol-1-yl)acetate Properties.

  • Banks, R. E. (Selectfluor Chemistry). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis. (Mechanistic grounding for Route C).

Sources

Comparative

Orthogonal assays to confirm the biological activity of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid

This guide outlines the rigorous validation of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (FPAA), a representative fluorinated fragment scaffold often identified in Fragment-Based Drug Discovery (FBDD) campaigns. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous validation of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (FPAA), a representative fluorinated fragment scaffold often identified in Fragment-Based Drug Discovery (FBDD) campaigns.

Executive Summary: The Validation Challenge

2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid is a classic "fluorinated fragment." Its chemical structure features a polar "warhead" (carboxylic acid) for electrostatic anchoring and a 4-fluoropyrazole core that serves as both a hydrophobic scaffold and a sensitive NMR reporter.

The Problem: Small, acidic fragments (<200 Da) are notorious for False Positives in primary biochemical screens. They can appear active via:

  • pH Artifacts: Local acidification of the assay buffer.

  • Aggregation: Forming colloidal particles that sequester enzymes.

  • Non-Specific Binding: Electrostatic sticking to positively charged protein patches.

The Solution: To confirm bona fide biological activity (specific target engagement), you must move beyond the primary assay. This guide compares the three critical orthogonal methodologies: Ligand-Observed 19F-NMR , Surface Plasmon Resonance (SPR) , and X-ray Crystallography .

Comparative Analysis of Orthogonal Assays

The following table compares the performance of orthogonal assays specifically for validating FPAA.

Feature19F-NMR (Ligand Observed) Surface Plasmon Resonance (SPR) Thermal Shift (DSF)
Primary Utility Gold Standard for binding confirmation.Kinetics (

,

) & Affinity (

).
High-throughput stability check.
Suitability for FPAA Excellent. Uses the intrinsic 4-F atom.Good , but requires immobilization.Poor. Weak binders rarely stabilize

significantly.
False Positive Rate Very Low (Detects specific environment changes).Moderate (Refractive index mismatches).High (Dye interference/Aggregation).
Protein Req. Low (10–20

M).
Low (immobilized surface).Medium.
Throughput Medium (Mix & Measure).High.High.
Expert Insight: Why 19F-NMR Wins

For this specific molecule, 19F-NMR is the superior orthogonal assay . The 4-fluorine atom acts as a built-in "spy," allowing you to detect binding without labeling the protein or the ligand. Unlike SPR, which measures mass change (difficult for a <200 Da fragment), NMR detects the change in rotational correlation time (tumbling rate) upon binding.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" — 19F-NMR T2 Relaxation Assay

This assay exploits the fact that the small FPAA molecule tumbles rapidly (sharp peak), while the FPAA-Protein complex tumbles slowly (broad peak).

Reagents:

  • Ligand: 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid (200

    
    M).
    
  • Target Protein: Purified protein (10–20

    
    M).
    
  • Reference: Trifluoroacetic acid (TFA) or KPF6 (internal standard).

  • Buffer: D2O (10%) supplemented buffer (PBS or HEPES).

Step-by-Step Workflow:

  • Baseline Scan: Acquire a 1D 19F-NMR spectrum of FPAA (200

    
    M) in buffer. Note the sharp singlet at ~ -170 ppm (depending on reference).
    
  • T2 Filter Setup: Apply a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence. This filters out signals from slowly tumbling molecules.

  • Experimental Scan: Add Target Protein (20

    
    M) to the ligand solution.
    
  • Displacement Control (Critical): Add a known high-affinity inhibitor (if available) to compete off the fragment.

Interpretation:

  • Binder: The 19F signal intensity decreases significantly in the presence of protein (due to broadening/relaxation) and reappears upon adding the competitor.

  • Non-Binder: Signal remains sharp and intense.

Protocol B: Surface Plasmon Resonance (SPR) "Clean Screen"

Used to rule out "sticky" aggregation false positives.

Workflow:

  • Immobilization: Couple target protein to a CM5 sensor chip (aim for high density, ~3000 RU, to detect small fragments).

  • Solvent Correction: Run a DMSO calibration curve (critical for fragments).

  • Binding Check: Inject FPAA at 3 concentrations (e.g., 50, 100, 200

    
    M).
    
  • Stoichiometry Analysis: Calculate

    
    .
    
    • Calculation:

      
      .
      
    • Pass: Response is <

      
       (1:1 binding).
      
    • Fail: Response >>

      
       (Super-stoichiometric aggregation).
      

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the biological activity of FPAA.

ValidationWorkflow Hit Primary Hit: 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid Check1 Solubility & pH Check (Exclude Artifacts) Hit->Check1 NMR Orthogonal Assay 1: 19F-NMR (T2 Filter) Check1->NMR Pass Discard Discard: False Positive/Aggregator Check1->Discard Fail (Insoluble/Acidic) Decision1 Signal Broadening? NMR->Decision1 SPR Orthogonal Assay 2: SPR (Kinetics/Stoichiometry) Decision2 1:1 Binding? SPR->Decision2 XRay Structural Confirmation: X-Ray Crystallography Lead Validated Lead Ready for Optimization XRay->Lead Density Observed Decision1->SPR Yes (Binder) Decision1->Discard No (Non-binder) Decision2->XRay Yes Decision2->Discard No (Super-stoichiometric)

Caption: Logical workflow for filtering fragment hits. 19F-NMR serves as the primary filter due to the molecule's specific fluorine handle.

Mechanism of Action: 19F-NMR Ligand Observation

This diagram explains why the 19F-NMR assay works for this specific molecule.

NMRMechanism FreeLigand Free FPAA (Fast Tumbling) Complex Protein-FPAA Complex (Slow Tumbling) FreeLigand->Complex + Protein SharpSignal NMR Signal: Sharp Singlet FreeLigand->SharpSignal Long T2 Protein Target Protein (Slow Tumbling) Protein->Complex BroadSignal NMR Signal: Broad/Disappears Complex->BroadSignal Short T2 (Relaxation)

Caption: The "Spy" Effect: Binding transfers the protein's slow tumbling rate to the fluorinated fragment, causing dramatic signal broadening.

References

  • Dalvit, C., et al. (2002). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. Link

  • Pomerantz, W. C., et al. (2012). "Protein-Observed 19F NMR for Fragment Screening, Affinity Determination and Binding Site Information." ChemBioChem. Link

  • Erlanson, D. A., et al. (2016). "Practical Strategies for Fragment-Based Drug Discovery." Cambridge University Press. Link

  • Lepre, C. A. (2011). "Library Design and Screening Strategies for Fragment-Based Drug Discovery." Methods in Enzymology. Link

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